Tcn 213
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZPYFIYYCZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of TCN-213
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCN-213 is a synthetic, small-molecule antagonist that exhibits high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its mechanism of action is characterized by a glycine-dependent, surmountable antagonism, positioning it as a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides a comprehensive overview of the core mechanism of action of TCN-213, including its molecular target, signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this selective antagonist.
Core Mechanism of Action: Selective Antagonism of GluN2A-Containing NMDA Receptors
TCN-213 functions as a selective antagonist at the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity. The defining feature of TCN-213 is its preferential blockade of NMDA receptors that incorporate the GluN2A subunit, while having a negligible effect on those containing the GluN2B subunit.[1][2][3] This selectivity allows for the specific investigation of the roles of GluN2A-containing receptors in neuronal function and dysfunction.
The antagonism exerted by TCN-213 is dependent on the concentration of the co-agonist glycine (B1666218).[1][2] This suggests that TCN-213's binding or inhibitory action is influenced by the conformational state of the receptor, which is in turn modulated by glycine binding. Furthermore, the antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist. A Schild plot analysis of TCN-213's inhibitory activity yields a slope of unity, which is a hallmark of competitive antagonism.[1][3]
Quantitative Pharmacological Data
The potency of TCN-213 as a GluN2A-selective NMDA receptor antagonist has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) is a key parameter that demonstrates the glycine-dependent nature of its antagonism.
| Target Receptor | Glycine Concentration | IC50 (µM) | Reference |
| GluN1/GluN2A | 0.1 x EC50 | 0.55 | [1] |
| GluN1/GluN2A | 1 x EC50 | 3.5 | [1] |
| GluN1/GluN2A | 10 x EC50 | 40 | [1] |
| GluN1/GluN2B | 1 and 10 x EC50 | Negligible Inhibition | [1] |
Schild Analysis: A Schild analysis for TCN-213 antagonism of GluN1/GluN2A receptors yielded a pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response. While the precise pA2 value from the primary literature is not explicitly stated in the provided search results, the Schild plot slope was determined to be unity, confirming competitive antagonism.[1][3] The equilibrium constant (KB) for TCN-213, derived from the Schild plot, is a critical measure of its affinity for the receptor. One study on a related compound, TCN-201, referenced the KB value for TCN-213 as determined in the McKay et al. (2012) paper, though the specific value is not mentioned in the immediate search results.[4]
Experimental Protocols
The characterization of TCN-213's mechanism of action has relied on several key experimental methodologies.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for studying the pharmacology of ion channels expressed in a heterologous system.
Protocol Overview:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.[5]
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and either GluN2A or GluN2B subunits.[5]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.[5]
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, BaCl2, and EDTA).[5]
-
Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -40 mV).[5][6]
-
Agonists (glutamate and glycine) are applied to elicit a current response.
-
TCN-213 is co-applied with the agonists at various concentrations to determine its inhibitory effect.
-
-
Data Analysis: Dose-response curves are generated by plotting the inhibitory effect of TCN-213 against its concentration to calculate the IC50 value. For Schild analysis, agonist dose-response curves are generated in the presence of fixed concentrations of TCN-213.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of TCN-213 against glutamate-induced cell death.
Protocol Overview:
-
Primary Cortical Neuron Culture:
-
Induction of Excitotoxicity:
-
Mature neuronal cultures are exposed to a high concentration of NMDA (e.g., 50-150 µM) for a defined period to induce excitotoxic cell death.[8]
-
-
TCN-213 Treatment: TCN-213 is applied to the cultures prior to or concurrently with the NMDA challenge.
-
Quantification of Neuronal Death: Cell death is quantified using various methods:
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells and can be measured spectrophotometrically.[9]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes (i.e., dead cells) and intercalates with DNA, producing a bright red fluorescence.[10][11]
-
MTT Assay: This colorimetric assay measures the metabolic activity of living cells, providing an indirect measure of cell viability.[8]
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2 or NeuN) and nuclear morphology (e.g., DAPI or Hoechst) can be used to visualize and quantify neuronal survival.[12]
-
Signaling Pathways and Logical Relationships
The selective blockade of GluN2A-containing NMDA receptors by TCN-213 has significant implications for downstream signaling cascades. While GluN2B-containing receptors are often linked to excitotoxicity and cell death pathways, GluN2A-containing receptors are more closely associated with pro-survival signals and synaptic plasticity.[5][13]
Diagram of TCN-213 Mechanism of Action
Caption: TCN-213 selectively antagonizes GluN2A-containing NMDA receptors.
Experimental Workflow for Characterizing TCN-213
Caption: Workflow for characterizing TCN-213's pharmacological profile.
Conclusion
TCN-213 is a potent and selective antagonist of GluN2A-containing NMDA receptors. Its mechanism of action, characterized by glycine-dependent and competitive antagonism, has been thoroughly investigated using electrophysiological and cell-based assays. The ability of TCN-213 to discriminate between GluN2A and GluN2B subunits makes it an indispensable tool for elucidating the specific contributions of these receptor subtypes to synaptic function, plasticity, and neuropathology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize TCN-213 in their investigations of the glutamatergic system.
References
- 1. TCN 213 | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [agris.fao.org]
- 10. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
TCN-213: A Technical Guide to a Selective GluN2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory neurotransmission and synaptic plasticity in the central nervous system.[1][2][3] The diverse subunit composition of NMDARs, particularly the type of GluN2 subunit (A-D), dictates their functional and pharmacological properties.[1][2] The GluN2A subunit is of significant interest as its presence is associated with the maturation of synaptic connections and its dysfunction is implicated in various neurological and psychiatric disorders.[1][3] TCN-213 has emerged as a valuable pharmacological tool due to its selective antagonism of GluN2A-containing NMDARs.[4][5][6] This technical guide provides an in-depth overview of TCN-213, consolidating key findings on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on NMDAR pharmacology and therapeutics.
Introduction to TCN-213
TCN-213, chemically known as N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide, was identified through high-throughput screening as a potent and selective antagonist of NMDA receptors containing the GluN2A subunit.[4] Its selectivity for GluN1/GluN2A over GluN1/GluN2B receptors allows for the pharmacological dissection of the roles of these distinct receptor subtypes in physiological and pathological processes.[4][6]
Mechanism of Action
TCN-213 exhibits a unique mechanism of action. Its antagonism of GluN1/GluN2A receptors is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate (B1630785).[4][6][7] This suggests an interaction with the glycine binding site on the GluN1 subunit or an allosteric modulation of glycine affinity. Schild analysis of TCN-213 antagonism resulted in a Schild plot with a unity slope, which is indicative of competitive antagonism.[4][6][7] However, its glycine-dependent nature and interaction with the GluN1/GluN2A interface suggest a more complex, potentially allosteric, modulatory action.[5][8] The block of GluN1/GluN2B receptor-mediated currents by TCN-213 is negligible.[4][6][7]
Below is a diagram illustrating the proposed mechanism of TCN-213 action on a GluN1/GluN2A NMDA receptor.
Caption: Proposed mechanism of TCN-213 antagonism at the GluN1/GluN2A receptor.
Quantitative Data
The following tables summarize the quantitative data for TCN-213's activity at NMDA receptors from various studies.
Table 1: In Vitro Efficacy of TCN-213
| Receptor Subtype | Assay Type | Glycine Concentration | TCN-213 Concentration | % Inhibition | Reference |
| GluN1/GluN2A | TEVC | 10 µM | 10 µM | 44.0 ± 2.2 | [5] |
| GluN1/GluN2A | TEVC | 30 µM | 10 µM | 17.3 ± 1.4 | [5] |
| GluN1/GluN2A | TEVC | Not Specified | 30 µM | 78 ± 4 | [4] |
| GluN1/GluN2B | TEVC | Not Specified | 30 µM | 2 ± 0.5 | [4] |
Table 2: Comparison of TCN-213 with other NMDA Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Glycine Concentration | IC₅₀ | Reference |
| TCN-213 | GluN1/GluN2A | TEVC | Low | - | [4] |
| 5,7-DCKA | GluN1/GluN2A | TEVC | Not Specified | See original paper | [4] |
| 5,7-DCKA | GluN1/GluN2B | TEVC | Not Specified | See original paper | [4] |
| TCN-201 | GluN1/GluN2A | TEVC | 10 µM | ~30-fold more potent than TCN-213 | [5][9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize TCN-213.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for studying the effects of compounds on ion channels expressed in a controlled environment.[4][6]
Objective: To determine the pharmacological activity and selectivity of TCN-213 at recombinant NMDA receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
TCN-213 is applied at various concentrations to determine its effect on the evoked currents.
-
-
Data Analysis: The inhibition of the NMDA receptor current by TCN-213 is quantified to determine parameters like IC₅₀ and percentage block.
Caption: A simplified workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Patch-Clamp Electrophysiology in Primary Cortical Neurons
This technique allows for the study of TCN-213's effects on native NMDA receptors in a more physiologically relevant system.[4][6]
Objective: To assess the antagonism of TCN-213 on NMDA receptor-mediated currents in cultured neurons and to study its effect on excitotoxicity.
Methodology:
-
Primary Neuron Culture: Cortical neurons are harvested from embryonic or early postnatal rodents and cultured for a specific number of days in vitro (DIV).
-
Transfection (optional): Neurons can be transfected with plasmids encoding specific NMDA receptor subunits to overexpress them.[4]
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped.
-
NMDA is applied to evoke receptor currents.
-
TCN-213 is co-applied to measure its inhibitory effect.
-
-
Excitotoxicity Assay:
-
Cultured neurons are exposed to a high concentration of NMDA to induce excitotoxicity.
-
The protective effect of TCN-213 is assessed by co-applying it with NMDA.
-
Cell viability is measured using assays such as lactate (B86563) dehydrogenase (LDH) release or fluorescent viability dyes.
-
Signaling Pathways
NMDA receptor activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca²⁺. This leads to the activation of various downstream effectors, including kinases, phosphatases, and transcription factors, which are crucial for synaptic plasticity, learning, and memory.[3] By selectively blocking GluN2A-containing NMDARs, TCN-213 can modulate these signaling pathways. For instance, it can prevent the excitotoxicity induced by excessive NMDA receptor activation, which is implicated in neurodegenerative diseases.[4][6]
Caption: Overview of NMDA receptor signaling and the point of intervention for TCN-213.
Therapeutic Potential
The selective antagonism of GluN2A-containing NMDA receptors by TCN-213 presents a promising therapeutic strategy for a range of neurological disorders. By modulating synaptic plasticity and preventing excitotoxicity, TCN-213 and similar compounds could be beneficial in conditions such as:
-
Neurodegenerative diseases: Where excitotoxicity contributes to neuronal death.
-
Epilepsy: By reducing excessive excitatory neurotransmission.
-
Chronic pain: By modulating synaptic plasticity in pain pathways.
-
Psychiatric disorders: Where imbalances in glutamatergic signaling are implicated.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of TCN-213. As of the current available information, there are no registered clinical trials specifically for TCN-213.
Conclusion
TCN-213 is a valuable pharmacological tool for investigating the specific roles of GluN2A-containing NMDA receptors. Its unique glycine-dependent mechanism of action and high selectivity make it a superior probe compared to less selective antagonists. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to utilize TCN-213 effectively in their studies and to explore its potential as a lead compound for the development of novel therapeutics targeting the glutamatergic system.
References
- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GluN1 and GluN2A NMDA Receptor Subunits Increase in the Hippocampus during Memory Consolidation in the Rat [frontiersin.org]
- 4. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | NMDAR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
TCN-213: A Technical Guide for Investigating GluN2A-Mediated Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental cellular mechanism underlying learning and memory. N-methyl-D-aspartate (NMDA) receptors are critical players in many forms of synaptic plasticity, including long-term potentiation (LTP). The diverse subunit composition of NMDA receptors, particularly the identity of the GluN2 subunit (GluN2A-D), dictates their functional properties and role in synaptic signaling. TCN-213 is a selective antagonist for NMDA receptors containing the GluN2A subunit, making it a valuable pharmacological tool to dissect the specific contributions of this subunit to synaptic plasticity and related neurophysiological processes. This guide provides an in-depth technical overview of TCN-213, including its pharmacological properties, experimental protocols for its use, and its impact on relevant signaling pathways.
Core Principles of TCN-213 Action
TCN-213 exhibits selective antagonism at NMDA receptors incorporating the GluN2A subunit.[1][2] A key characteristic of its mechanism is its dependence on the concentration of the co-agonist glycine (B1666218); the inhibitory effect of TCN-213 can be overcome by increasing glycine concentrations.[1] Conversely, its antagonism is independent of the glutamate (B1630785) concentration.[1][3] This glycine-dependent antagonism, coupled with its selectivity for GluN2A over GluN2B, allows for the precise pharmacological dissection of NMDA receptor subtype function in neuronal circuits.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of TCN-213's interaction with NMDA receptors.
| Parameter | Receptor Subunit | Condition | Value | Reference |
| IC50 | GluN1/GluN2A | 0.15 µM Glycine | 0.55 µM | [1] |
| GluN1/GluN2A | 1.5 µM Glycine | 4.3 µM | [1] | |
| GluN1/GluN2A | 15 µM Glycine | 40 µM | [1] | |
| GluN1/GluN2B | 1.5 µM & 15 µM Glycine | Negligible Inhibition | [1][3] | |
| KB | GluN1/GluN2A | - | 2.1 µM | [1] |
| Mean Block of NMDA-evoked current | Native GluN2A-containing NMDARs (cortical neurons) | 30 µM TCN-213 | ~78% | [1] |
| Native GluN2B-containing NMDARs (cortical neurons) | 30 µM TCN-213 | ~2% | [1] |
Signaling Pathways
The antagonism of GluN2A-containing NMDA receptors by TCN-213 is expected to modulate downstream signaling cascades crucial for synaptic plasticity. Influx of Ca2+ through NMDA receptors is a primary trigger for both LTP and long-term depression (LTD). This calcium signal activates a number of protein kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK). These kinases, in turn, phosphorylate a variety of synaptic proteins, leading to changes in synaptic structure and function. By selectively blocking GluN2A-mediated Ca2+ influx, TCN-213 allows researchers to investigate the specific role of this subunit in activating these downstream pathways.
Signaling pathway of GluN2A-mediated synaptic plasticity and the inhibitory action of TCN-213.
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is used to characterize the pharmacological properties of TCN-213 on specific, recombinantly expressed NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a low-chloride solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -70 mV. Apply glutamate and varying concentrations of glycine to elicit NMDA receptor currents.
-
TCN-213 Application: Co-apply TCN-213 with the agonists to determine its inhibitory effect. Construct concentration-response curves to calculate IC50 values at different glycine concentrations.
-
Schild Analysis: To determine the equilibrium constant (KB), perform a Schild analysis by measuring the shift in the agonist concentration-response curve in the presence of different concentrations of TCN-213.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
The Role of TC-2153 in Developmental Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), and its role and potential applications in the field of developmental neuroscience. TC-2153 has emerged as a valuable tool for dissecting the intricate signaling pathways that govern neuronal development, synaptic plasticity, and cognitive function. By inhibiting STEP, TC-2153 modulates the phosphorylation state and activity of key downstream targets, including the NMDA receptor subunit GluN2B, and the kinases ERK1/2 and Pyk2. This guide details the mechanism of action of TC-2153, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of STEP inhibition as a potential therapeutic strategy for neurodevelopmental and neurological disorders.
Introduction to TC-2153 and its Target: STEP
TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5. STEP is a brain-specific phosphatase that plays a crucial role in regulating synaptic function and plasticity. It achieves this by dephosphorylating and thereby inactivating key signaling proteins involved in synaptic strengthening.
Elevated levels or activity of STEP have been implicated in several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and Fragile X syndrome. This has positioned STEP as a promising therapeutic target for cognitive enhancement and the treatment of these conditions. TC-2153 represents a novel class of protein tyrosine phosphatase (PTP) inhibitors characterized by a cyclic polysulfide pharmacophore that forms a reversible covalent bond with the catalytic cysteine residue of STEP.
Mechanism of Action of TC-2153
TC-2153 exerts its effects by directly inhibiting the enzymatic activity of STEP. This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates. The primary and most well-characterized substrates of STEP that are relevant to developmental neuroscience include:
-
GluN2B: A subunit of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory. The expression of the GluN2B subunit is particularly high during early postnatal development and plays a vital role in synapse maturation.
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): Members of the MAP kinase signaling pathway that are essential for various cellular processes, including neuronal proliferation, differentiation, and survival.
-
Pyk2 (Proline-rich tyrosine kinase 2): A non-receptor tyrosine kinase involved in cytoskeletal organization, ion channel regulation, and synaptic plasticity.
By preventing the dephosphorylation of these substrates, TC-2153 effectively enhances their activity, leading to downstream effects on synaptic function and neuronal signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of TC-2153 from various preclinical studies.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ for STEP | 24.6 ± 0.8 nM | in vitro pNPP assay | [1] |
| In vitro effective concentration | 0.1 - 1 µM | Increased phosphorylation of STEP substrates in cortical neuron cultures | |
| In vivo effective dose (mice) | 10 mg/kg (i.p.) | Increased phosphorylation of STEP substrates in the brain and improved cognitive function | |
| Toxicity | No significant neuronal cell death | Cortical cultures treated with up to 100 µM for 48 hours | [1] |
Table 1: In Vitro and In Vivo Efficacy and Toxicity of TC-2153
| Substrate | Phosphorylation Site | Effect of TC-2153 | Functional Consequence | Reference |
| GluN2B | Tyr1472 | Increased phosphorylation | Enhanced NMDA receptor function | [1] |
| ERK1/2 | Tyr204/Tyr187 | Increased phosphorylation | Activation of downstream signaling for neuronal growth and plasticity | [1] |
| Pyk2 | Tyr402 | Increased phosphorylation | Modulation of cytoskeletal dynamics and synaptic function | [1] |
Table 2: Effect of TC-2153 on the Phosphorylation of Key STEP Substrates
Role in Developmental Neuroscience
The function of STEP and the effects of its inhibition by TC-2153 are critically relevant to several aspects of developmental neuroscience:
-
Synapse Formation and Maturation: STEP activity is known to oppose synaptic strengthening. By inhibiting STEP, TC-2153 can potentially promote the maturation and stabilization of synapses during development. The developmental expression of the GluN2B subunit of the NMDA receptor, a key STEP substrate, is highest in early postnatal life, suggesting a critical window where STEP inhibition could influence circuit formation.
-
Neuronal Migration and Differentiation: The ERK/MAPK signaling pathway, which is modulated by TC-2153, is a central regulator of neuronal proliferation, migration, and differentiation. Dysregulation of ERK signaling during development can lead to cortical malformations.
-
Dendritic Development: Pyk2, another substrate of STEP, is involved in regulating dendrite complexity and spine morphogenesis. Inhibition of STEP by TC-2153 could therefore influence the structural development of neurons.
-
Cognitive Development: Given the established role of STEP in cognitive function in adult and disease models, its modulation during development could have a profound impact on the establishment of learning and memory circuits.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of TC-2153.
In Vitro STEP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TC-2153 against STEP.
Materials:
-
Recombinant STEP protein
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
TC-2153 dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of TC-2153 in the assay buffer.
-
Add a constant amount of recombinant STEP protein to each well of a 96-well plate.
-
Add the different concentrations of TC-2153 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding pNPP to each well.
-
Monitor the dephosphorylation of pNPP by measuring the absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of STEP Substrate Phosphorylation
Objective: To assess the effect of TC-2153 on the phosphorylation of STEP substrates in neuronal cultures or brain tissue.
Materials:
-
Primary antibodies against phosphorylated and total forms of GluN2B, ERK1/2, and Pyk2.
-
HRP-conjugated secondary antibodies.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat neuronal cultures with TC-2153 at various concentrations or for different time points. For in vivo studies, administer TC-2153 to animals and collect brain tissue at a specified time post-injection.
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Administration in a Mouse Model
Objective: To evaluate the in vivo efficacy of TC-2153 on cognitive function or other behavioral phenotypes.
Animal Model: Wild-type or transgenic mouse models relevant to developmental or neurological disorders.
Drug Formulation and Administration:
-
Dissolve TC-2153 in a vehicle solution (e.g., saline with a small percentage of DMSO).
-
Administer TC-2153 via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Administer the vehicle solution to the control group.
Behavioral Testing:
-
Conduct behavioral tests 3 hours post-injection.
-
Y-maze: To assess spatial working memory.
-
Novel Object Recognition (NOR) task: To evaluate recognition memory.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer TC-2153 or vehicle to the respective groups.
-
Perform the chosen behavioral tasks according to established protocols.
-
Record and analyze the behavioral data (e.g., percentage of spontaneous alternations in the Y-maze, discrimination index in the NOR task, escape latency in the MWM).
-
At the end of the study, brain tissue can be collected for biochemical analysis (e.g., Western blotting).
Visualizations: Signaling Pathways and Workflows
TC-2153 Signaling Pathway
Caption: TC-2153 inhibits STEP, preventing dephosphorylation of its substrates.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo evaluation of TC-2153 in a mouse model.
Conclusion
TC-2153 is a powerful pharmacological tool for investigating the role of the tyrosine phosphatase STEP in the developing and mature nervous system. Its ability to selectively inhibit STEP provides a means to dissect the complex signaling cascades that regulate synaptic plasticity, neuronal development, and cognitive function. The data gathered from preclinical studies suggest that STEP inhibition holds therapeutic potential for a range of neurological and neurodevelopmental disorders characterized by cognitive deficits. Further research into the effects of TC-2153, particularly in developmental models, will be crucial for a deeper understanding of the fundamental processes of brain development and for the advancement of novel therapeutic strategies.
References
TCN 213 and its Role in Cortical Neuron Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of the cerebral cortex is a highly complex process characterized by the precise establishment of neural circuits. A critical component of this process is the developmental switch in the subunit composition of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. This technical guide provides an in-depth overview of TCN 213, a selective antagonist of GluN2A-containing NMDA receptors, and its application in dissecting the intricacies of cortical neuron development. We will explore its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its use, and visualize key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neurodevelopmental processes and exploring novel therapeutic strategies.
Introduction to this compound and the NMDA Receptor Developmental Switch
The NMDA receptor is a glutamate-gated ion channel essential for excitatory synaptic transmission and plasticity. Functional NMDA receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][2] During early cortical development, NMDA receptors are predominantly composed of GluN1 and GluN2B subunits. As neurons mature, there is a developmental switch characterized by the increased expression and synaptic incorporation of the GluN2A subunit.[3][4] This subunit switch alters the biophysical and pharmacological properties of the NMDA receptor, influencing synaptic function and plasticity.[4]
This compound is a pharmacological tool that has proven invaluable for studying this developmental transition. It is a selective antagonist for NMDA receptors containing the GluN2A subunit, with its antagonistic activity being dependent on the concentration of the co-agonist glycine (B1666218).[1][2] this compound exhibits negligible activity at GluN2B-containing receptors, allowing for the specific investigation of GluN2A subunit function in developing cortical neurons.[1][2]
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the NMDA receptor, specifically targeting receptors that contain the GluN2A subunit. Its inhibitory effect is dependent on the concentration of glycine, the co-agonist that binds to the GluN1 subunit.[1][2] The antagonism by this compound can be overcome by increasing glycine concentrations, a characteristic of competitive antagonism. However, detailed studies suggest that this compound does not directly compete with glycine for its binding site. Instead, it is believed to bind to a distinct allosteric site that modulates the affinity of the GluN1 subunit for glycine.[1][5] This glycine-dependent antagonism is a key feature of this compound's mechanism.
Data Presentation: Quantitative Effects of this compound
The selectivity and potency of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data regarding its effects on NMDA receptor subtypes.
| Receptor Subtype | Glycine Concentration (µM) | This compound IC50 (µM) | Reference |
| GluN1/GluN2A | 0.15 (0.1 x EC50) | 0.55 | [2] |
| GluN1/GluN2A | 1.5 (1 x EC50) | Not specified | [2] |
| GluN1/GluN2A | 15 (10 x EC50) | Not specified | [2] |
| GluN1/GluN2B | 1.5 and 15 | Negligible inhibition | [2] |
Table 1: this compound IC50 Values at Recombinant NMDA Receptors. The half-maximal inhibitory concentration (IC50) of this compound for GluN1/GluN2A receptors is dependent on the glycine concentration.[2] At GluN1/GluN2B receptors, this compound shows negligible inhibition even at high concentrations.[2]
| Neuronal Age (Days in Vitro) | Predominant GluN2 Subunit | This compound (10 µM) Inhibition of NMDA-evoked current | Ifenprodil (GluN2B antagonist) Inhibition | Reference |
| Early (e.g., DIV 7) | GluN2B | Minimal | Significant | [1][6] |
| Mature (e.g., DIV 14) | GluN2A and GluN2B | Significant | Reduced | [1][6] |
| Mature (GluN2A transfected) | GluN2A | Increased | Not applicable | [1] |
Table 2: this compound Efficacy in Cultured Cortical Neurons. The inhibitory effect of this compound on NMDA-evoked currents in cultured cortical neurons correlates with the developmental expression of the GluN2A subunit.[1][6] In mature neurons, the block by this compound is inversely correlated with the block by the GluN2B-selective antagonist, ifenprodil.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the study of this compound and cortical neuron development.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying neuronal development.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), sterile, ice-cold
-
Digestion solution: Papain (20 units/mL) and DNase I (0.01%) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL)
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryos and place them in ice-cold dissection medium.
-
Isolate the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-media changes every 3-4 days.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This technique is used to express specific NMDA receptor subtypes and characterize their pharmacological properties.
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
cRNA for GluN1 and GluN2A/GluN2B subunits
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents)
-
Glass microelectrodes (for voltage and current) filled with 3 M KCl
Procedure:
-
Inject a mixture of GluN1 and the desired GluN2 subunit cRNA into the oocytes.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -40 to -70 mV.
-
Apply glutamate (B1630785) and glycine to activate the NMDA receptors and record the resulting current.
-
To test the effect of this compound, co-apply it with the agonists at various concentrations.
-
Construct dose-response curves to determine the IC50 of this compound.
NMDA-Induced Excitotoxicity Assay
This assay is used to assess the neuroprotective effects of NMDA receptor antagonists.
Materials:
-
Mature primary cortical neuron cultures (e.g., DIV 12-14)
-
NMDA
-
This compound
-
Cell viability assay kit (e.g., LDH release assay, MTT assay, or live/dead staining)
-
Culture medium without neurotrophic factors
Procedure:
-
Replace the culture medium with a minimal medium lacking neurotrophic support.
-
Expose the neurons to a high concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 10-30 minutes).
-
For the treatment group, co-incubate the neurons with NMDA and this compound at the desired concentration.
-
After the exposure period, wash the cells and replace the medium with the original culture medium.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Quantify the results to determine the extent of neuroprotection conferred by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the study of this compound.
Caption: this compound Mechanism of Action and the NMDA Receptor Developmental Switch.
Caption: Experimental Workflow for Studying this compound in Cortical Neuron Development.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in cortical neuron development. Its glycine-dependent mechanism of action and high selectivity for GluN2A over GluN2B subunits allow for the precise dissection of the functional consequences of the developmental NMDA receptor subunit switch. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of neurodevelopmental processes, synaptic plasticity, and the pathophysiology of neurological disorders. Further research leveraging tools like this compound will undoubtedly continue to unravel the complex molecular mechanisms that govern the formation and function of the cerebral cortex.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Switching of NMDA Receptor 2A and 2B Subunits at Thalamic and Cortical Synapses during Early Postnatal Development | Semantic Scholar [semanticscholar.org]
- 4. NMDA Receptors and Brain Development - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NMDAR | TargetMol [targetmol.com]
TCN-213: A Technical Guide to its Modulation of Excitatory Postsynaptic Potentials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of TCN-213 on excitatory postsynaptic potentials (EPSPs), providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. TCN-213 is a selective antagonist of NMDA receptors containing the GluN2A subunit, and its study offers valuable insights into the nuanced regulation of glutamatergic neurotransmission.
Core Mechanism of Action: Selective Antagonism of GluN2A-Containing NMDA Receptors
TCN-213 exerts its effects by selectively targeting and blocking N-methyl-D-aspartate (NMDA) receptors that incorporate the GluN2A subunit.[1] This selectivity is a key feature of TCN-213, distinguishing it from broader NMDA receptor antagonists. The antagonism by TCN-213 is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate (B1630785). This suggests a modulatory role at the glycine-binding site or an allosteric interaction that is influenced by glycine binding.
Excitatory postsynaptic potentials are transient depolarizations of the postsynaptic membrane potential, primarily mediated by the influx of positive ions through ligand-gated ion channels.[2] At many central synapses, the fast component of the EPSP is mediated by AMPA receptors, while the slower, more prolonged component is mediated by NMDA receptors. The activation of NMDA receptors is unique in that it requires both the binding of glutamate and a sufficient depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block. This allows for the influx of Ca²⁺, a critical second messenger involved in synaptic plasticity.
By selectively antagonizing GluN2A-containing NMDA receptors, TCN-213 specifically dampens the NMDA receptor-mediated component of the EPSP. This targeted action allows researchers to dissect the specific roles of GluN2A subunits in synaptic transmission and plasticity.
References
- 1. Sensitivity of N-methyl-D-aspartate receptor-mediated excitatory postsynaptic potentials and synaptic plasticity to TCN 201 and TCN 213 in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp analysis of excitatory synaptic currents in granule cells of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
TCN-213: A Technical Guide to Its Molecular Selectivity Beyond the GluN2A Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCN-213 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a remarkable preference for the GluN2A subunit. This high degree of selectivity is a defining characteristic of the compound and the primary focus of its pharmacological profile. While the exploration of molecular targets beyond its primary binding site is a critical step in drug development, the currently available public domain data for TCN-213 is predominantly centered on its on-target activity. This technical guide synthesizes the existing knowledge on TCN-213, presenting its well-documented effects on the GluN2A subunit and addressing the topic of its molecular targets beyond this primary site by highlighting the conspicuous absence of evidence for significant off-target interactions. This document is intended to be a valuable resource for researchers utilizing TCN-213 as a pharmacological tool and for professionals engaged in the development of selective NMDA receptor modulators.
Core Molecular Target: The GluN2A Subunit of the NMDA Receptor
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A, -2B, -2C, or -2D) incorporated into the receptor complex dictates its functional and pharmacological properties. TCN-213 has been extensively characterized as a selective antagonist of NMDA receptors containing the GluN2A subunit.
Mechanism of Action at GluN2A
TCN-213's antagonism at GluN1/GluN2A receptors is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate (B1630785).[1][2][3] This suggests an interaction with the glycine binding site on the GluN1 subunit, however, binding assays have indicated that TCN-213 may act at a site on the GluN1 subunit distinct from the glycine binding site itself.[1] The antagonism by TCN-213 is surmountable, and Schild analysis has yielded a unity slope, which is indicative of competitive antagonism.[1][2][3]
Quantitative Analysis of GluN2A Selectivity
The selectivity of TCN-213 for GluN2A-containing NMDA receptors over those containing the GluN2B subunit is a key feature. Electrophysiological studies have demonstrated that TCN-213 can completely block currents from GluN1/GluN2A receptors while having a negligible effect on currents from GluN1/GluN2B receptors.[1][2][3]
| Receptor Subtype | TCN-213 Activity | Quantitative Data | Reference |
| GluN1/GluN2A | Antagonist | Complete block observed at low glycine concentrations. | [1] |
| GluN1/GluN2B | Negligible Antagonism | IC50 value could not be determined even at low glycine concentrations. | [1] |
Exploration of Molecular Targets Beyond GluN2A
A thorough investigation of the publicly available scientific literature and pharmacological databases reveals a significant lack of evidence for any substantial molecular targets of TCN-213 beyond the GluN2A subunit of the NMDA receptor. Standard preclinical drug development pipelines involve broad screening panels to assess off-target activities at various receptors, ion channels, and enzymes. The absence of such published data for TCN-213 suggests that the compound is likely highly selective and may have demonstrated a "clean" profile in early-stage safety and pharmacology assessments.
This high selectivity is, in itself, a critical piece of technical data for researchers. It implies that physiological or pathological effects observed following the application of TCN-213 can be more confidently attributed to the modulation of GluN2A-containing NMDA receptors.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and TCN-213 Modulation
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of TCN-213.
Caption: TCN-213 antagonism of the NMDA receptor signaling pathway.
Experimental Workflow for Determining Subtype Selectivity
The subtype selectivity of TCN-213 is typically determined using electrophysiological techniques in a heterologous expression system. The following diagram outlines this workflow.
Caption: Workflow for assessing TCN-213 subtype selectivity.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for characterizing TCN-213.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This method is used to assess the activity of TCN-213 on specific, recombinantly expressed NMDA receptor subtypes.
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the human GluN1 and either the GluN2A or GluN2B subunit. Oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl2 at a pH of 7.3).
-
The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application:
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
TCN-213 is co-applied with the agonists at varying concentrations to determine its inhibitory effect.
-
-
Data Analysis: The magnitude of the current inhibition by TCN-213 is measured, and concentration-response curves are generated to calculate IC50 values.
Whole-Cell Patch-Clamp Recordings in Cultured Neurons
This technique is employed to study the effects of TCN-213 on native NMDA receptors in a more physiologically relevant system.
-
Cell Culture: Primary cortical neurons are isolated from embryonic or early postnatal rodents and cultured for a specific number of days in vitro (DIV). The expression of GluN2A subunits increases with time in culture.
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane of a neuron.
-
A high-resistance seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
NMDA is applied to the neuron to evoke a current.
-
TCN-213 is applied to assess its ability to block the NMDA-evoked current.
-
-
Data Analysis: The degree of current block by TCN-213 is quantified. In some studies, this is correlated with the block produced by a GluN2B-selective antagonist like ifenprodil (B1662929) to confirm the presence of GluN2A-containing receptors.[3]
Conclusion
TCN-213 is a highly selective pharmacological tool for the study of GluN2A-containing NMDA receptors. Its value lies in its clean pharmacological profile, with no significant off-target activities reported in the public domain. This high degree of selectivity allows for more precise dissection of the roles of GluN2A-containing NMDA receptors in physiological and pathophysiological processes. Future research and the potential public release of comprehensive safety pharmacology data would be beneficial to further solidify the understanding of TCN-213's interaction with the broader proteome. For now, the available evidence strongly supports its use as a specific and potent antagonist of its primary molecular target.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
Methodological & Application
TCN-213 Experimental Protocol for In Vitro Studies: A Detailed Guide for Researchers
Application Notes
TCN-213 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its mechanism of action is characterized by a glycine-dependent, non-competitive antagonism, making it a valuable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors. These receptors are critically involved in synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
This document provides detailed protocols for the in vitro characterization of TCN-213, aimed at researchers, scientists, and drug development professionals. The described experimental procedures are designed to assess the compound's potency, selectivity, and functional effects on neuronal activity and survival. The protocols cover electrophysiological recordings, neuroprotection assays, and the evaluation of its impact on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
The provided methodologies are based on established in vitro techniques and offer a framework for the comprehensive preclinical evaluation of TCN-213 and other GluN2A-selective NMDA receptor antagonists. Adherence to these protocols will enable the generation of robust and reproducible data to elucidate the therapeutic potential of such compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of TCN-213 in various in vitro assays.
Table 1: Electrophysiological Characterization of TCN-213
| Parameter | Receptor Subtype | Assay | Value | Conditions |
| % Block | GluN1/GluN2A | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | 78 ± 4% | 30 µM TCN-213 |
| % Block | GluN1/GluN2B | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | 2 ± 0.5% | 30 µM TCN-213 |
| Antagonism | GluN1/GluN2A | Schild Analysis in Xenopus oocytes | Surmountable, Unity Slope | Glycine-dependent |
| Antagonism | GluN1/GluN2B | Whole-Cell Patch Clamp in primary cortical neurons (DIV 7-9) | Negligible | 10 µM TCN-213 |
Table 2: Neuroprotective Effects of TCN-213
| Assay | Cell Type | Insult | TCN-213 Concentration | % Neuronal Viability (relative to control) |
| NMDA-induced Excitotoxicity | Primary Cortical Neurons (DIV 14) | 50 µM NMDA | 10 µM | Significant protection (qualitative)[1] |
| NMDA-induced Excitotoxicity | Primary Cortical Neurons expressing GluN2A | 50 µM NMDA | 10 µM | Significant protection (qualitative)[1] |
| NMDA-induced Excitotoxicity | Primary Cortical Neurons (DIV 7-9, predominantly GluN2B) | 50 µM NMDA | 10 µM | No protection[1] |
Table 3: Effects of TCN-213 on Synaptic Plasticity
| Plasticity Type | Preparation | Induction Protocol | TCN-213 Concentration | Effect |
| Long-Term Potentiation (LTP) | Hippocampal Slices | High-Frequency Stimulation (HFS) | Not explicitly quantified for TCN-213 | Expected to inhibit LTP |
| Long-Term Depression (LTD) | Hippocampal Slices | Low-Frequency Stimulation (LFS) | Not explicitly quantified for TCN-213 | Expected to have minimal effect |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the potency and selectivity of TCN-213 at recombinant NMDA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1, GluN2A, and GluN2B subunits
-
Recording solution (in mM): 100 NaCl, 2.5 KCl, 1.8 BaCl2, 10 HEPES, pH 7.4 with NaOH
-
Agonists: Glutamate (B1630785) and Glycine (B1666218)
-
TCN-213 stock solution (in DMSO)
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA for GluN1 and either GluN2A or GluN2B subunits.
-
Incubate at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at -70 mV.
-
Apply glutamate (e.g., 100 µM) and varying concentrations of glycine to determine the EC50 for glycine.
-
Co-apply glutamate and a fixed concentration of glycine (e.g., EC50) to elicit a baseline NMDA receptor current.
-
-
TCN-213 Application:
-
Prepare a series of dilutions of TCN-213 in the recording solution.
-
Perfuse the oocyte with the TCN-213 solution for a defined period (e.g., 2-5 minutes) to reach equilibrium.
-
Co-apply glutamate and glycine in the presence of TCN-213 and record the inhibited current.
-
Wash out the TCN-213 and ensure the current returns to baseline.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of TCN-213.
-
Construct a concentration-response curve and determine the IC50 value.
-
For Schild analysis, generate agonist concentration-response curves in the absence and presence of multiple fixed concentrations of TCN-213 to determine the equilibrium constant (KB).[2]
-
Whole-Cell Patch Clamp in Primary Cortical Neurons
This protocol allows for the characterization of TCN-213 effects on native NMDA receptor currents in cultured neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos) at different days in vitro (DIV) to study developmental changes in subunit expression.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Agonists: NMDA and Glycine.
-
TCN-213 stock solution.
-
Patch-clamp setup (microscope, amplifier, micromanipulator, perfusion system).
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons on coverslips at an appropriate density.
-
Use cultures at DIV 7-9 to study predominantly GluN2B-containing NMDA receptors and at DIV 14 or later for a mixed population including GluN2A.[1]
-
-
Recording:
-
Place a coverslip with neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application:
-
Locally perfuse the neuron with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 1.5 µM) to evoke an NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply TCN-213 (e.g., 10 µM) with the agonists.
-
To confirm subunit selectivity, apply a GluN2B-selective antagonist like ifenprodil (B1662929) (e.g., 3 µM).[2]
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of TCN-213.
-
Calculate the percentage of current inhibition.
-
Compare the inhibition by TCN-213 at different developmental stages (DIV) to assess the functional expression of GluN2A-containing receptors.
-
NMDA-Induced Neurotoxicity Assay
This assay evaluates the neuroprotective potential of TCN-213 against excitotoxicity mediated by NMDA receptor overactivation.
Materials:
-
Primary cortical neuron cultures (DIV 14 or older).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
NMDA.
-
TCN-213.
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining).
Procedure:
-
Cell Culture and Treatment:
-
Plate cortical neurons in 96-well plates.
-
At DIV 14, replace the culture medium with a defined medium.
-
Pre-incubate the neurons with different concentrations of TCN-213 for a specified time (e.g., 30 minutes).
-
Induce excitotoxicity by adding a toxic concentration of NMDA (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
Remove the NMDA-containing medium and replace it with conditioned medium containing the respective concentrations of TCN-213.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Include control wells (no treatment), NMDA-only wells, and TCN-213-only wells (to check for intrinsic toxicity).
-
-
Data Analysis:
-
Normalize the viability data to the control group (100% viability).
-
Calculate the percentage of neuroprotection afforded by each concentration of TCN-213.
-
Generate a concentration-response curve for the neuroprotective effect.
-
Assessment of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Hippocampal Slices
This protocol examines the effect of TCN-213 on synaptic plasticity in an ex vivo brain slice preparation.
Materials:
-
Acute hippocampal slices (300-400 µm) from adult rodents.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose, bubbled with 95% O2 / 5% CO2.
-
TCN-213.
-
Field potential recording setup (slice chamber, amplifier, stimulator).
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute hippocampal slices using a vibratome.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour.
-
-
Baseline Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
Drug Application and Plasticity Induction:
-
Perfuse the slice with aCSF containing the desired concentration of TCN-213 for at least 20 minutes before inducing plasticity.
-
For LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
For LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the induction protocol.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-induction fEPSP slopes to the baseline average.
-
Compare the magnitude of LTP or LTD in the presence and absence of TCN-213.
-
Calculate the percentage of inhibition of LTP or the effect on LTD.
-
Visualizations
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCN-213 in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN-213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] Its unique glycine-dependent and surmountable mechanism of action makes it a valuable pharmacological tool for dissecting the roles of GluN2A-containing NMDA receptors in neuronal function, development, and pathology. These application notes provide detailed protocols for the use of TCN-213 in primary cortical neuron cultures to study NMDA receptor subunit composition, excitotoxicity, synaptic plasticity, and associated signaling pathways.
Mechanism of Action
TCN-213 selectively blocks GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][3] The antagonism by TCN-213 is dependent on the concentration of the NMDA receptor co-agonist, glycine (B1666218), but is independent of the glutamate (B1630785) concentration.[1][2] This means that the inhibitory potency of TCN-213 can be modulated by altering the glycine concentration in the experimental buffer. The block is surmountable, and Schild analysis indicates a competitive interaction at the glycine binding site of the GluN1 subunit when assembled with GluN2A.
Data Presentation
TCN-213 Potency at Recombinant NMDA Receptors
The inhibitory potency (IC50) of TCN-213 is highly dependent on the glycine concentration at GluN1/GluN2A receptors, while showing negligible block of GluN1/GluN2B receptors.
| Receptor Subtype | Glycine Concentration (µM) | TCN-213 IC50 (µM) | Reference |
| GluN1/GluN2A | 0.15 (0.1 x EC50) | 0.55 | [1] |
| GluN1/GluN2A | 1.5 (1 x EC50) | 4.8 | [1] |
| GluN1/GluN2A | 15 (10 x EC50) | 40 | [1] |
| GluN1/GluN2B | 0.15 - 15 | > 100 (negligible block) | [1][2] |
TCN-213 Activity in Primary Cortical Neuron Cultures
The effectiveness of TCN-213 in primary cortical neuron cultures is dependent on the developmental stage of the neurons, which correlates with the expression levels of GluN2A subunits.
| Culture Age (DIV) | Predominant GluN2 Subunit | TCN-213 (10 µM) Effect on NMDA-evoked currents | Reference |
| 7-9 | GluN2B | No significant antagonism | [2] |
| 14 | GluN2A/GluN2B | Antagonism of NMDA-evoked currents | [2] |
| 15-18 | GluN2A/GluN2B | Strong block of NMDA-evoked currents | [2] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neuron cultures from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium: Hibernate-E or equivalent, supplemented with B27 and Glutamax
-
Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B27, Glutamax, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Isolate the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days.
NMDA-Induced Excitotoxicity Assay
This assay is used to assess the neuroprotective effects of TCN-213 against excitotoxicity mediated by GluN2A-containing NMDA receptors.
Materials:
-
Mature primary cortical neuron cultures (DIV 14 or older)
-
NMDA
-
TCN-213
-
Control vehicle (e.g., DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or other viability assays (e.g., MTT, Calcein-AM/Propidium Iodide)
Procedure:
-
Pre-treat the neuron cultures with various concentrations of TCN-213 or vehicle for a specified period (e.g., 30 minutes).
-
Induce excitotoxicity by exposing the cultures to a toxic concentration of NMDA (e.g., 100 µM) for a defined duration (e.g., 30 minutes).[4]
-
Remove the NMDA-containing medium and replace it with fresh culture medium containing the respective concentrations of TCN-213 or vehicle.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using an LDH assay to measure the release of LDH into the culture medium or another suitable viability assay.[5]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in primary cortical neurons to characterize the inhibitory effect of TCN-213.
Materials:
-
Primary cortical neuron cultures on coverslips
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 1.1 EGTA, 2 MgCl2, 0.1 CaCl2, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA and Glycine
-
TCN-213
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1.5 µM) to evoke an NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply TCN-213 (e.g., 10 µM) with NMDA and glycine to observe the inhibitory effect.
-
Wash out TCN-213 to observe the recovery of the NMDA-evoked current.
-
Data can be analyzed to determine the percentage of current inhibition by TCN-213.
Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by TCN-213.
Materials:
-
Primary cortical neuron cultures on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
NMDA and Glycine
-
TCN-213
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Load the neuron cultures with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with 5 µM Fluo-4 AM for 30 minutes at 37°C).[6]
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the culture dish on the microscope stage and acquire a baseline fluorescence signal.
-
Stimulate the neurons with NMDA and glycine to induce a calcium influx.
-
After the calcium signal returns to baseline, pre-incubate the cells with TCN-213 for a few minutes.
-
Re-stimulate with NMDA and glycine in the presence of TCN-213 and record the fluorescence change.
-
Analyze the fluorescence intensity changes to quantify the effect of TCN-213 on NMDA-induced calcium influx.
Western Blotting for Synaptic Proteins
This protocol is used to investigate changes in the expression or phosphorylation of synaptic proteins downstream of GluN2A-containing NMDA receptor signaling following treatment with TCN-213.
Materials:
-
Primary cortical neuron cultures
-
TCN-213
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against proteins of interest (e.g., phospho-ERK, phospho-CREB, PSD-95)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the neuron cultures with TCN-213 and/or other stimuli (e.g., NMDA) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
TCN-213 is a powerful tool for investigating the specific contributions of GluN2A-containing NMDA receptors in primary cortical neuron cultures. The provided protocols offer a framework for studying various aspects of neuronal function, from excitotoxicity to synaptic plasticity and signaling. Researchers should optimize concentrations and incubation times for their specific experimental conditions and neuronal culture systems. Careful consideration of the glycine concentration is crucial for interpreting the results obtained with this selective antagonist.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging in mDA neurons [protocols.io]
TCN 213: A Selective Antagonist of GluN2A-Containing NMDA Receptors in Xenopus Oocyte Electrophysiology
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of TCN 213, a selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, within the Xenopus laevis oocyte electrophysiology system. This system serves as a robust and reliable platform for characterizing the pharmacological properties of ion channels.[1][2][3]
This compound has been identified as a potent and selective tool for dissecting the functional roles of NMDA receptor subtypes, particularly in understanding the developmental switch in subunit composition from GluN2B to GluN2A.[4][5] Its unique mechanism of action, being dependent on the concentration of the co-agonist glycine (B1666218) but independent of glutamate (B1630785), makes it a valuable pharmacological probe.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound on recombinant NMDA receptors expressed in Xenopus oocytes, as determined by two-electrode voltage-clamp (TEVC) recordings.
| Receptor Subtype | This compound Concentration | Glycine Concentration | Glutamate Concentration | % Inhibition of NMDA-evoked current | Reference |
| GluN1/GluN2A | 10 µM | Multiple of EC50 (1.5 µM) | 100 µM | Dependent on glycine concentration | [5] |
| GluN1/GluN2A | 30 µM | Not Specified | Not Specified | 78 ± 4% | [5] |
| GluN1/GluN2B | Not Specified | Not Specified | Not Specified | Negligible | [4][5] |
| GluN1/GluN2B | 30 µM | Not Specified | Not Specified | 2 ± 0.5% | [5] |
Signaling Pathway of NMDA Receptor Activation and this compound Inhibition
The following diagram illustrates the signaling pathway of a GluN1/GluN2A NMDA receptor and the inhibitory action of this compound.
Caption: NMDA receptor activation by glutamate and glycine, and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on NMDA receptors expressed in Xenopus oocytes using two-electrode voltage-clamp (TEVC) electrophysiology.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours to remove the follicular layer.
-
cRNA Preparation: Prepare cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A) from linearized cDNA templates using an in vitro transcription kit.
-
cRNA Injection: Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the NMDA receptor subunits (e.g., at a 1:1 ratio of GluN1 to GluN2A).
-
Incubation: Incubate the injected oocytes in Barth's solution supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.
Two-Electrode Voltage-Clamp (TEVC) Recordings
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
-
Agonist Solutions: Prepare stock solutions of L-glutamate and glycine in ND96.
-
Antagonist Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the recording solution containing the agonists.
-
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Clamping:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record membrane currents using a suitable amplifier and data acquisition software.
-
Perfuse the oocyte with the agonist-containing solution (e.g., 100 µM glutamate and a specific concentration of glycine) to evoke an inward current.
-
Once a stable baseline current is achieved in the presence of agonists, co-apply this compound at the desired concentration.
-
Wash out the this compound and agonists with ND96 solution to allow the current to return to baseline.
-
Data Analysis
-
Measure the peak amplitude of the inward current in the presence of agonists alone (I_control) and in the presence of agonists and this compound (I_TCN213).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = ((I_control - I_TCN213) / I_control) * 100
-
To investigate the glycine dependency of this compound antagonism, repeat the experiment with varying concentrations of glycine while keeping the glutamate and this compound concentrations constant.[4][5]
-
To confirm the lack of glutamate dependency, perform experiments with varying glutamate concentrations while maintaining constant glycine and this compound concentrations.[4][5]
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing this compound activity in Xenopus oocytes.
Caption: Experimental workflow for this compound analysis in Xenopus oocytes.
References
- 1. High throughput electrophysiology with Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for Two-electrode Voltage-Clamp (TEVC) Recordings with Tcn 213
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the selective NMDA receptor antagonist, Tcn 213, in conjunction with two-electrode voltage-clamp (TEVC) electrophysiology. This compound is a valuable pharmacological tool for isolating and characterizing NMDA receptors containing the GluN2A subunit. Its glycine-dependent and surmountable antagonistic properties make it particularly useful for studying the developmental switch in NMDA receptor subunit composition and for probing the function of GluN2A-containing receptors in various physiological and pathological contexts.[1][2]
The protocols detailed below are primarily designed for the heterologous expression of recombinant NMDA receptors in Xenopus laevis oocytes, a robust and widely used system for studying ion channel pharmacology.
Key Characteristics of this compound
This compound is a selective antagonist of NMDA receptors, demonstrating a strong preference for receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][3] The antagonistic action of this compound is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate (B1630785).[1][2] This suggests a mechanism of action related to the glycine binding site on the GluN1 subunit. The antagonism is surmountable, meaning that increasing concentrations of the agonist can overcome the inhibitory effect of this compound.[1][2]
Data Presentation
Table 1: Pharmacological Properties of this compound at GluN1/GluN2A Receptors
| Parameter | Value | Glycine Concentration | Notes |
| IC50 | 0.55 µM | 75 nM | The potency of this compound is highly dependent on the glycine concentration.[4] |
| IC50 | 3.5 µM | 750 nM | |
| IC50 | 40 µM | 7500 nM | |
| Antagonism Type | Surmountable | - | Increasing agonist concentration can overcome the block.[1][2] |
| Subunit Selectivity | GluN1/GluN2A >> GluN1/GluN2B | - | Negligible block of GluN1/GluN2B receptor-mediated currents.[1][2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes and cRNA Injection
-
Oocyte Harvesting and Defolliculation:
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Manually separate the oocytes and treat them with 2 mg/mL collagenase in OR-2 solution for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
Wash the oocytes thoroughly with OR-2 solution and then transfer them to ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.
-
Select healthy stage V-VI oocytes for injection.
-
-
cRNA Preparation and Injection:
-
Linearize plasmids containing the cDNAs for human or rat GluN1 and GluN2A (or GluN2B for selectivity testing) subunits.
-
Synthesize capped cRNAs using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify the cRNAs and dissolve them in nuclease-free water.
-
Inject approximately 50 nL of a 1:1 mixture of GluN1 and GluN2A cRNA (at a concentration of 1 µg/µL each) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes at 16-18°C in supplemented ND96 solution for 2-5 days to allow for receptor expression.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recordings
-
Preparation of Recording Solutions:
-
Recording Solution (Ba²⁺ Ringer's): 90 mM NaCl, 1 mM KCl, 10 mM HEPES, and 0.5 mM BaCl₂. Adjust pH to 7.4 with NaOH. The use of Ba²⁺ instead of Ca²⁺ helps to minimize the activation of endogenous Ca²⁺-activated chloride channels in the oocyte.
-
Agonist Stock Solutions: Prepare high-concentration stock solutions of L-glutamate (e.g., 100 mM) and glycine (e.g., 100 mM) in nuclease-free water.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Note that the final DMSO concentration in the recording solution should be kept low (e.g., <0.1%) to avoid off-target effects.
-
-
TEVC Setup and Recording:
-
Place an oocyte in a recording chamber continuously perfused with the recording solution at a flow rate of 2-5 mL/min.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-passing electrode.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Record whole-cell currents using a suitable TEVC amplifier and data acquisition system.
-
-
Experimental Procedure for this compound Antagonism:
-
Establish a stable baseline current in the recording solution.
-
Co-apply a sub-maximal concentration of glutamate (e.g., 100 µM) and a fixed concentration of glycine (e.g., 10 µM) to elicit an inward current. The duration of agonist application should be sufficient to reach a peak response (e.g., 20-30 seconds).
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound in the recording solution for 1-2 minutes.
-
During the continued presence of this compound, co-apply the same concentrations of glutamate and glycine.
-
Measure the peak inward current in the presence of this compound and calculate the percentage of inhibition compared to the control response.
-
Repeat this procedure for a range of this compound concentrations to generate a concentration-response curve and determine the IC50 value.
-
Experimental Workflow for Determining Subunit Selectivity
The following diagram outlines the workflow for assessing the selectivity of this compound for GluN2A-containing NMDA receptors over GluN2B-containing receptors.
Logical Relationship for Interpreting Results
The following diagram illustrates the logical flow for interpreting the experimental outcomes when studying this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very small NMDA receptor currents | Poor cRNA quality or injection; Low receptor expression | Verify cRNA integrity on a gel; Increase the amount of cRNA injected; Allow for a longer incubation period post-injection. |
| Large, unstable leak currents | Oocyte is unhealthy or damaged | Discard the oocyte and use a new, healthy one. |
| Run-down of currents (response decreases with repeated applications) | Receptor desensitization; Oocyte health declining | Allow for longer washout periods between agonist applications; Ensure continuous and adequate perfusion. |
| High variability in this compound block | Inconsistent pre-incubation time; Inaccurate solution concentrations | Standardize the pre-incubation time for this compound; Prepare fresh solutions and verify concentrations. |
| This compound appears to have low potency | Glycine concentration in the recording solution is too high | Reduce the glycine concentration to a level where this compound is more potent (e.g., in the nM range). |
Conclusion
This compound is a powerful tool for the pharmacological dissection of NMDA receptor function, particularly for elucidating the role of GluN2A-containing subtypes. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust TEVC experiments using this compound in the Xenopus oocyte expression system. Careful attention to experimental detail and appropriate controls will ensure the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Tcn 213 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tcn 213 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for the NR1/NR2A subunit complex.[1][2][3] NMDA receptors are critical players in synaptic plasticity, learning, and memory. Their dysregulation has been implicated in various neurological and psychiatric disorders. The subunit composition of NMDA receptors, particularly the ratio of NR2A to NR2B subunits, changes during development and can influence the physiological and pathological roles of these receptors.[1][2] this compound, with its selectivity for NR2A-containing receptors, presents a valuable tool for dissecting the specific functions of this receptor subtype.
Note on Current Data: Publicly available literature on the in vivo administration of this compound in rodent models is limited. The following protocols and data are based on the known pharmacology of this compound from in vitro studies and generalized methodologies for the in vivo administration of similar NMDA receptor antagonists in rodents. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal conditions for their specific experimental paradigm.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine-binding site of the NR1 subunit when it is part of an NR1/NR2A receptor complex.[1][2] Its antagonism is dependent on the concentration of glycine, a co-agonist of the NMDA receptor.[1][2] In vitro studies have demonstrated that this compound can effectively block NMDA-evoked currents in cells expressing NR1/NR2A receptors, while having a negligible effect on those expressing NR1/NR2B receptors.[1][2][3] This selectivity allows for the specific investigation of the physiological and pathological roles of NR2A-containing NMDA receptors.
Quantitative Data
Due to the absence of specific in vivo studies on this compound, quantitative data from rodent models is not available. The following table summarizes the key pharmacological properties of this compound derived from in vitro experiments.
| Parameter | Value | Cell/System Type | Reference |
| Selectivity | Selective for NR1/NR2A over NR1/NR2B | Recombinant NMDA receptors in Xenopus oocytes | [1][2] |
| Antagonism | Glycine-dependent, competitive | Cortical neurons, Xenopus oocytes | [1][2] |
| Effect on NR1/NR2B | Negligible block of receptor-mediated currents | Recombinant NMDA receptors in Xenopus oocytes | [1][2][3] |
Experimental Protocols
The following is a generalized and hypothetical protocol for the in vivo administration of an NR2A-selective NMDA receptor antagonist, such as this compound, in a rodent model. This should be adapted and optimized for specific research questions.
Hypothetical Protocol: Investigation of a Novel NR2A-Selective Antagonist in a Rodent Model of Neuropathic Pain
1. Objective: To assess the analgesic efficacy of a novel NR2A-selective antagonist in a rat model of chronic constriction injury (CCI)-induced neuropathic pain.
2. Materials:
-
Animals: Adult male Sprague-Dawley rats (200-250 g)
-
Test Compound: Novel NR2A-selective antagonist (e.g., a compound with properties similar to this compound)
-
Vehicle: Sterile saline (0.9% NaCl) or a suitable vehicle based on compound solubility (e.g., 5% DMSO, 5% Tween 80 in saline).
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine for surgery.
-
Surgical Supplies: Standard surgical kit for CCI surgery.
-
Behavioral Testing Equipment: von Frey filaments for assessing mechanical allodynia, Hargreaves apparatus for assessing thermal hyperalgesia.
3. Experimental Workflow:
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
Application Notes and Protocols for TCN 213 in Studying NMDA Receptor Function in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TCN 213, a selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in ex vivo brain slice preparations. This document outlines the mechanism of action of this compound, detailed protocols for its application in electrophysiological studies of synaptic plasticity, and expected outcomes based on current research.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the functional roles of NMDA receptor subunits. It acts as a selective antagonist at the glycine-binding site of the GluN1 subunit, but its potency is allosterically modulated by the presence of the GluN2A subunit.[1][2][3] This glycine-dependent and GluN2A-selective antagonism allows for the targeted inhibition of NMDA receptors containing the GluN2A subunit, while having a negligible effect on those containing the GluN2B subunit.[1][2][3] This selectivity is crucial for investigating the specific contributions of GluN2A-containing NMDA receptors to synaptic transmission and plasticity.
The antagonism of GluN1/GluN2A receptors by this compound is dependent on the concentration of the co-agonist glycine (B1666218) but not glutamate.[2][3] This property is important to consider when designing experiments, as the effective concentration of this compound will vary with the glycine concentration in the artificial cerebrospinal fluid (aCSF).
Key Applications in Brain Slices
-
Investigating the role of GluN2A subunits in Long-Term Potentiation (LTP) and Long-Term Depression (LTD): By selectively blocking GluN2A-containing NMDA receptors, researchers can determine their necessity for the induction and maintenance of different forms of synaptic plasticity.[1][4][5]
-
Dissecting NMDA receptor subunit contributions to synaptic transmission: this compound can be used to isolate the component of the NMDA receptor-mediated excitatory postsynaptic current (EPSC) that is dependent on GluN2A subunits.
-
Studying developmental switches in NMDA receptor subunit composition: The expression of GluN2A and GluN2B subunits changes over development. This compound can be used to probe the functional incorporation of GluN2A subunits into synaptic NMDA receptors at different developmental stages.[2][3]
Quantitative Data: this compound Pharmacology
The following table summarizes the key pharmacological properties of this compound. Note that the potency of this compound is highly dependent on the glycine concentration.
| Parameter | Receptor Subtype | Condition | Value | Reference(s) |
| IC50 | GluN1/GluN2A | 10 µM Glycine | ~10 µM | [2] |
| 1 µM Glycine | ~1 µM | [2] | ||
| 0.1 µM Glycine | ~0.1 µM | [2] | ||
| Antagonism | GluN1/GluN2B | Various Glycine Conc. | Negligible | [1][2][3] |
| Effect on LTP | GluN2A-selective antagonists | Hippocampal CA1 | Blockade of LTP induction | [1][4][5] |
| Effect on LTD | GluN2A-selective antagonists | Hippocampal CA1 | No significant effect | [1][5] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation (Mouse or Rat Hippocampus)
This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based slicing solution
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogen-gassed NMDG slicing solution to clear blood and rapidly cool the brain.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG slicing solution.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) using a vibratome in ice-cold, carbogenated NMDG slicing solution. The hippocampus should be clearly visible.
-
Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Synaptic Plasticity (LTP)
This protocol details the procedure for inducing and recording LTP from CA1 pyramidal neurons in hippocampal slices, and for testing the effect of this compound.
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with carbogen.
-
This compound stock solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C. The final DMSO concentration in the aCSF should be less than 0.1%.
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Apply this compound:
-
For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM, depending on the glycine concentration in your aCSF).
-
Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the slice.
-
For the control group, continue perfusion with normal aCSF.
-
-
Induce LTP: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record post-HFS responses for at least 60 minutes to assess the induction and maintenance of LTP.
-
(Optional) Washout: Switch the perfusion back to normal aCSF to determine if the effect of this compound is reversible.
Signaling Pathways and Workflows
Caption: NMDA receptor signaling pathway leading to LTP induction and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effect of this compound on LTP in brain slices.
Caption: Logical relationship of this compound's properties to its experimental application and interpretation.
Expected Results and Interpretation
Based on existing literature for GluN2A-selective antagonists, application of this compound is expected to block the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus.[1][4][5] This would manifest as a significant reduction in the potentiation of the fEPSP slope following HFS in the this compound-treated group compared to the vehicle control group.
Conversely, this compound is not expected to significantly affect the induction of LTD at these synapses.[1][5] The degree of LTP blockade by this compound can be modulated by altering the glycine concentration in the aCSF, with lower glycine concentrations leading to more potent antagonism.
A finding that this compound blocks LTP would provide strong evidence for the critical role of GluN2A-containing NMDA receptors in this form of synaptic plasticity. This approach allows for a more nuanced understanding of the molecular mechanisms underlying learning and memory processes in the brain.
Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols may require optimization for specific experimental conditions.
References
- 1. oipub.com [oipub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity | Philosophical Transactions of the Royal Society B | The Royal Society [royalsocietypublishing.org]
- 5. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Experiments Using Tcn 213
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tcn 213 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for subtypes containing the GluN2A subunit.[1][2] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[3][4] Upon activation, these receptors become permeable to calcium ions (Ca²⁺), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This influx of calcium triggers a cascade of downstream signaling events.
The selective nature of this compound makes it a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in cellular processes. Calcium imaging, a technique that utilizes fluorescent indicators to visualize changes in intracellular calcium levels, provides a powerful method to study the functional consequences of NMDA receptor modulation by compounds like this compound.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to investigate its inhibitory effects on NMDA receptor-mediated calcium influx in neuronal cultures.
Mechanism of Action of this compound
This compound acts as a selective antagonist at the NMDA receptor, with a significantly higher affinity for receptors containing the GluN2A subunit compared to those with the GluN2B subunit.[1][2] Its antagonism is dependent on the concentration of the co-agonist glycine (B1666218).[2][8] By binding to the GluN1/GluN2A receptor complex, this compound effectively blocks the ion channel pore, thereby inhibiting the influx of calcium that is normally triggered by the binding of glutamate and a co-agonist. This selective inhibition allows for the specific investigation of the physiological and pathological roles of GluN2A-containing NMDA receptors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and recommended starting concentrations for calcium imaging experiments.
Table 1: this compound Pharmacological Properties
| Parameter | Value | Reference |
| Target | GluN1/GluN2A NMDA Receptor | [1][2] |
| IC₅₀ (GluN1/GluN2A) | 0.55 - 40 µM | [1] |
| Selectivity | Negligible block of GluN1/GluN2B receptors | [1][2] |
| Mechanism | Glycine-dependent antagonist | [2] |
Table 2: Recommended Concentrations for Calcium Imaging
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 10 mM in DMSO | 1, 10, 50 µM | Inhibition of GluN2A-containing NMDA receptors |
| NMDA | 10 mM in water | 50 - 100 µM | Agonist to induce calcium influx |
| Glycine | 10 mM in water | 10 - 20 µM | Co-agonist for NMDA receptor activation |
| Fluo-4 AM | 1 mM in DMSO | 2 - 5 µM | Calcium indicator |
Experimental Protocols
Preparation of Neuronal Cultures
This protocol is intended for primary neuronal cultures.
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) onto sterile, poly-D-lysine-coated glass-bottom dishes or coverslips at a suitable density.
-
Cell Culture: Culture the neurons in a humidified incubator at 37°C and 5% CO₂. Allow the cells to mature for at least 14 days in vitro (DIV) to ensure sufficient expression of GluN2A-containing NMDA receptors.[2]
Calcium Indicator Loading
This protocol describes the use of Fluo-4 AM, a common calcium indicator.
-
Prepare Loading Buffer: Prepare a loading buffer containing your preferred physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Cell Loading:
-
Aspirate the culture medium from the neuronal cultures.
-
Gently wash the cells twice with pre-warmed HBSS.
-
Add the Fluo-4 AM loading buffer to the cells.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
-
Wash:
-
Aspirate the loading buffer.
-
Wash the cells gently three times with pre-warmed HBSS to remove excess dye.
-
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.
Calcium Imaging Experiment
This protocol outlines the steps to measure the effect of this compound on NMDA-induced calcium influx.
-
Microscope Setup:
-
Place the dish with the loaded neuronal culture on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Use a standard FITC filter set for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
-
-
Baseline Recording:
-
Perfuse the cells with HBSS containing 10 µM glycine.
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.
-
-
This compound Incubation (Test Group):
-
For the test group, perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1, 10, or 50 µM) and 10 µM glycine.
-
Incubate for 5-10 minutes.
-
-
NMDA Stimulation:
-
Perfuse the cells with a solution containing NMDA (50-100 µM), glycine (10 µM), and, for the test group, the same concentration of this compound.
-
Record the fluorescence changes for 3-5 minutes.
-
-
Control Group:
-
For the control group, follow the same procedure but without the addition of this compound.
-
-
Data Acquisition: Acquire images at a suitable frame rate (e.g., 1-2 Hz) to capture the dynamics of the calcium response.
Data Analysis
-
Region of Interest (ROI) Selection: Select individual neuronal cell bodies as ROIs using imaging analysis software (e.g., ImageJ/Fiji).
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each frame of the time-lapse recording.
-
Data Normalization: Normalize the fluorescence data as the change in fluorescence over the baseline fluorescence (ΔF/F₀).
-
F₀ is the average fluorescence intensity during the baseline recording period.
-
ΔF = F - F₀, where F is the fluorescence intensity at a given time point.
-
-
Quantification:
-
Measure the peak amplitude of the calcium response (maximum ΔF/F₀) for each cell.
-
Compare the peak amplitudes between the control and this compound-treated groups.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the inhibitory effect of this compound.
Expected Results
In the control group, stimulation with NMDA and glycine should induce a robust and transient increase in intracellular calcium, visualized as a sharp increase in Fluo-4 fluorescence. In the this compound-treated group, the NMDA-induced calcium influx is expected to be significantly attenuated in a dose-dependent manner. This demonstrates the inhibitory action of this compound on GluN2A-containing NMDA receptors.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Ensure optimal dye loading concentration and incubation time.
-
Check the health of the neuronal cultures.
-
Optimize microscope settings (e.g., exposure time, gain).
-
-
No Response to NMDA in Control Group:
-
Confirm the viability of the cells.
-
Ensure the presence of the co-agonist glycine in the perfusion buffer.
-
Check the concentration and activity of the NMDA solution.
-
Ensure cultures are sufficiently mature (e.g., >DIV 14) for GluN2A expression.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use a background subtraction algorithm during data analysis.
-
Conclusion
This compound is a valuable tool for investigating the specific functions of GluN2A-containing NMDA receptors. The combination of this compound with calcium imaging provides a robust and quantitative method to assess the impact of selective NMDA receptor antagonism on neuronal calcium signaling. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ibidi.com [ibidi.com]
- 8. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
Preparing TCN-213 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of TCN-213, a selective antagonist of GluN1/GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, and consistent performance of TCN-213 in various in-vitro and in-vivo experimental settings. This guide includes information on the physicochemical properties of TCN-213, a step-by-step protocol for stock solution preparation, recommended storage conditions, and a summary of its mechanism of action.
Introduction
TCN-213 is a potent and selective pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.[1] These receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction has been implicated in a range of neurological disorders. Accurate and reproducible experimental results are contingent upon the correct preparation and storage of TCN-213 stock solutions. DMSO is a common solvent for dissolving hydrophobic small molecules like TCN-213 for biological experiments.[2] However, improper handling can lead to compound precipitation, degradation, or cellular toxicity induced by the solvent. These application notes and protocols are designed to provide researchers with a reliable method for preparing TCN-213 stock solutions to ensure experimental success.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of TCN-213 is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 376.54 g/mol | [3] |
| Formula | C18H24N4OS2 | [3] |
| Appearance | White to off-white solid | Generic |
| Purity | >98% (recommended) | [3] |
| Solubility in DMSO | 30 mg/mL (79.67 mM) | [4] |
Recommended Materials and Equipment
-
TCN-213 powder
-
Anhydrous or molecular sieves-treated Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, RNase/DNase-free polypropylene tubes for aliquots
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Preparation of a 10 mM TCN-213 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TCN-213 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
1. Calculation of Mass:
To prepare a 10 mM stock solution, calculate the mass of TCN-213 required using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 376.54 g/mol / 1000 = 3.7654 mg
2. Weighing TCN-213:
-
Before opening the vial of TCN-213 powder, centrifuge it briefly to ensure all the powder is at the bottom.
-
On a calibrated analytical balance, carefully weigh out the calculated mass of TCN-213 into a sterile microcentrifuge tube.
3. Dissolving in DMSO:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the TCN-213 powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Visual inspection should confirm the absence of any solid particles.
-
For compounds that are difficult to dissolve, sonication for 5-10 minutes in a water bath sonicator is recommended to ensure complete dissolution.[4]
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Label each aliquot clearly with the compound name (TCN-213), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for at least two years.
Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation before use. If precipitate is observed, gently warm the tube to 37°C and vortex to redissolve.
-
Final DMSO Concentration in Assays: The final concentration of DMSO in your experimental system (e.g., cell culture media) should be kept as low as possible, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (DMSO at the same final concentration) in your experiments to account for any solvent effects.
Application Notes: Working Concentrations and Mechanism of Action
Working Concentrations:
The optimal working concentration of TCN-213 will vary depending on the specific application and experimental system. The IC50 for TCN-213 at GluN1/GluN2A NMDA receptors is in the micromolar range (0.55-40 µM).[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
| Application | Typical Working Concentration Range |
| In-vitro cell-based assays (e.g., neuroprotection) | 1 - 10 µM |
| Electrophysiology (e.g., patch-clamp) | 0.5 - 20 µM |
Mechanism of Action:
TCN-213 is a selective antagonist of NMDA receptors containing the GluN2A subunit. NMDA receptors are ionotropic glutamate (B1630785) receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ ions into the neuron. This calcium influx is a critical trigger for a variety of downstream signaling cascades. By selectively blocking GluN1/GluN2A receptors, TCN-213 inhibits this calcium influx and the subsequent activation of downstream pathways, such as the CaMKII/CREB pathway, which are involved in synaptic plasticity and neuronal survival.
Signaling Pathway
Caption: TCN-213 inhibits the GluN1/GluN2A NMDA receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing TCN-213 stock solution in DMSO.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | NMDAR | TargetMol [targetmol.com]
Optimal working concentration of Tcn 213 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN-213 is a selective antagonist of NMDA receptors containing the GluN2A subunit. Its inhibitory action is notably dependent on the concentration of the co-agonist glycine (B1666218), making it a valuable tool for dissecting the specific roles of GluN2A-containing NMDA receptors in neuronal function and pathology. These application notes provide detailed protocols and optimal working concentrations of TCN-213 for various cell culture applications, with a focus on primary neuron cultures.
Quantitative Data Summary
The optimal working concentration of TCN-213 is highly dependent on the experimental paradigm, cell type, and importantly, the glycine concentration in the culture medium. The following tables summarize recommended concentration ranges based on published literature.
Table 1: Recommended Working Concentrations of TCN-213 for In Vitro Assays
| Application | Cell Type | Recommended Concentration | Key Considerations |
| Electrophysiology (Acute Inhibition) | Primary Cortical Neurons, Xenopus Oocytes | 10 - 30 µM | Efficacy is highly dependent on low glycine concentrations. |
| NMDA-induced Excitotoxicity Assay (Neuroprotection) | Primary Cortical Neurons | 10 - 30 µM | Pre-incubation with TCN-213 before NMDA challenge is recommended. |
| Long-term Neuroprotection Studies | Primary Neurons | 1 - 10 µM (estimated) | Lower concentrations are advised for chronic exposure to minimize potential off-target effects and cytotoxicity. Empirical validation is crucial. |
| Signaling Pathway Analysis (e.g., pCREB) | Primary Neurons | 10 µM | Effective for studying the blockade of GluN2A-mediated downstream signaling. |
Table 2: Solubility of TCN-213
| Solvent | Concentration | Storage |
| DMSO | 30 mg/mL (79.67 mM) | Store stock solutions at -20°C or -80°C. |
Signaling Pathway
TCN-213 selectively antagonizes GluN2A-containing NMDA receptors, thereby modulating downstream signaling cascades. Activation of these receptors is generally associated with pro-survival pathways. The following diagram illustrates the key signaling events downstream of GluN2A activation that are inhibited by TCN-213.
TCN-213: A Tool for Investigating and Potentially Mitigating Neurodegeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TCN-213 is a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Its unique glycine-dependent mechanism of action offers a nuanced approach to modulating NMDA receptor activity, which is critically implicated in the pathophysiology of several neurodegenerative diseases. While direct, extensive studies of TCN-213 in specific neurodegenerative disease models are still emerging, its established role in excitotoxicity provides a strong rationale for its use as a research tool and a potential therapeutic lead.
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a common mechanistic thread in Alzheimer's disease, Parkinson's disease, and Huntington's disease. The NMDA receptor, a key player in excitotoxicity, exists in various subtypes distinguished by their GluN2 subunits (GluN2A-D). The differential roles of these subunits in neuronal survival and death are a subject of intense investigation. Notably, GluN2A-containing receptors have been implicated in both neuroprotective and neurotoxic pathways, making selective antagonists like TCN-213 valuable tools for dissecting these complex mechanisms.[1][2]
These application notes provide a comprehensive overview of the potential uses of TCN-213 in neurodegenerative disease models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
TCN-213 acts as a selective antagonist at NMDA receptors containing the GluN2A subunit. Its antagonism is dependent on the concentration of the co-agonist glycine (B1666218) but is independent of the primary agonist, glutamate.[3] This property allows for a fine-tuned modulation of GluN2A-containing NMDA receptor activity. TCN-213 has been shown to have negligible blocking effects on GluN1/GluN2B NMDA receptor-mediated currents.[3][4]
Figure 1: Mechanism of TCN-213 action at the NMDA receptor.
Quantitative Data
Currently, specific IC50 and EC50 values for TCN-213 in neurodegenerative disease models are not widely published. The available data primarily focuses on its selectivity for GluN2A over GluN2B subunits in recombinant systems and cultured neurons.
| Parameter | Receptor/System | Value | Reference |
| Antagonism | GluN1/GluN2A | Glycine-dependent | [3][4] |
| Antagonism | GluN1/GluN2B | Negligible | [3][4] |
Researchers are encouraged to determine the optimal concentration of TCN-213 for their specific experimental model through dose-response studies.
Application in Neurodegenerative Disease Models
Alzheimer's Disease
Rationale: Excitotoxicity mediated by Aβ oligomers is a known contributor to neuronal dysfunction in Alzheimer's disease. Studies have shown that Aβ oligomers can induce intracellular Ca²⁺ overload, partly through GluN2A-containing NMDA receptors, leading to neuronal death.[5][6] Therefore, TCN-213 could be used to investigate the specific role of GluN2A in Aβ-induced toxicity and as a potential neuroprotective agent.
Potential Applications:
-
Investigating the role of GluN2A in Aβ-induced synaptic dysfunction and neuronal death in primary neuronal cultures and organotypic slice cultures.
-
Assessing the neuroprotective effects of TCN-213 in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD).
Parkinson's Disease
Rationale: Alterations in glutamatergic transmission and NMDA receptor function in the striatum are implicated in the pathophysiology of Parkinson's disease and levodopa-induced dyskinesia.[7][8] Studies suggest that α-synuclein can directly target the GluN2A subunit, leading to synaptic dysfunction.[9] TCN-213 can be a valuable tool to dissect the contribution of GluN2A-mediated signaling in these processes.
Potential Applications:
-
Examining the effect of TCN-213 on synaptic plasticity (LTP and LTD) in in vitro and in vivo models of Parkinson's disease.
-
Evaluating the potential of TCN-213 to mitigate motor deficits and neuronal loss in animal models such as the 6-hydroxydopamine (6-OHDA) or MPTP models.
Huntington's Disease
Rationale: Excitotoxicity is a well-established mechanism contributing to the selective neuronal loss in the striatum in Huntington's disease.[2][10] The relative expression of GluN2A and GluN2B subunits may influence the vulnerability of striatal neurons. TCN-213 can be used to explore the specific involvement of GluN2A-containing NMDA receptors in mutant huntingtin-induced excitotoxicity.
Potential Applications:
-
Assessing the neuroprotective effects of TCN-213 in in vitro models of Huntington's disease, such as striatal neurons expressing mutant huntingtin.
-
Investigating the impact of TCN-213 on behavioral phenotypes and neuropathology in transgenic mouse models of Huntington's disease (e.g., R6/2, zQ175).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the utility of TCN-213 in neurodegenerative disease models. These are generalized protocols and may require optimization for specific cell types or animal models.
In Vitro Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of TCN-213 against NMDA-induced excitotoxicity in primary cortical neurons.
References
- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NMDAR | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A and GluN2B NMDA Receptor Subunits Differentially Modulate Striatal Output Pathways and Contribute to Levodopa-Induced Abnormal Involuntary Movements in Dyskinetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alpha-synuclein targets GluN2A NMDA receptor subunit causing striatal synaptic dysfunction and visuospatial memory alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA Receptors and Huntington’s Disease - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tcn 213 solubility issues and best practices
Welcome to the technical support resource for TCN-213. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of TCN-213 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TCN-213?
A1: The recommended solvent for dissolving TCN-213 is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of TCN-213 in common laboratory solvents?
A2: TCN-213 has good solubility in DMSO.[3] It is reported to be insoluble in ethanol.[1] See the table below for a summary of reported solubility data.
Q3: My TCN-213 is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving TCN-213 in DMSO, sonication is recommended to aid dissolution.[3] Ensure you are not exceeding the known solubility limits. Gentle warming may also be considered, but be cautious of potential compound degradation.
Q4: How should I prepare TCN-213 for in vivo animal experiments?
A4: A common formulation for animal experiments involves creating a stock solution in DMSO and then diluting it with other vehicles. One suggested formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[3] Another option for creating a working solution involves adding a DMSO stock solution to corn oil.[4]
Q5: What is the mechanism of action for TCN-213?
A5: TCN-213 is a selective antagonist of the GluN1/GluN2A subtype of N-methyl-D-aspartate (NMDA) receptors.[5][6][7] Its antagonism is dependent on the concentration of glycine.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | The storage temperature is too high, or the solvent has evaporated. | Store stock solutions at -20°C or -80°C for long-term stability.[3][4] Ensure vials are tightly sealed to prevent solvent evaporation. If precipitation occurs, try to redissolve by gentle warming and sonication before use. |
| Compound precipitates out of solution when diluted into aqueous buffer | TCN-213 has poor aqueous solubility. | Minimize the percentage of DMSO in your final aqueous solution. Consider using a formulation with co-solvents like PEG300 and surfactants like Tween 80 to improve solubility in aqueous media for in vivo studies.[3] |
| Inconsistent experimental results | Incomplete dissolution of TCN-213 leading to inaccurate concentration. | Always ensure the compound is fully dissolved before making dilutions. Visually inspect the stock solution for any particulate matter. Sonication is recommended to ensure complete dissolution.[3] |
Data and Protocols
Solubility Data
| Solvent | Reported Solubility |
| DMSO | < 28.24 mg/mL[1] |
| 30 mg/mL (79.67 mM)[3] | |
| Ethanol | Insoluble[1] |
| Slightly soluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TCN-213 Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of TCN-213 powder. For example, for 1 mL of a 10 mM solution, you would need 0.37654 mg of TCN-213 (Molecular Weight: 376.54 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the TCN-213 powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Dosing Solution for in vivo Studies
This protocol is an example and may need to be optimized for your specific experimental needs.
-
Prepare Stock Solution: Prepare a concentrated stock solution of TCN-213 in DMSO (e.g., 20.8 mg/mL as cited in one protocol[4]).
-
Vehicle Preparation: Prepare the vehicle solution. For the formulation with co-solvents, mix the appropriate volumes of PEG300, Tween 80, and Saline/PBS/ddH₂O.
-
Final Formulation: Add the TCN-213 DMSO stock solution to the vehicle to achieve the final desired concentration and vehicle composition (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity.
Visual Guides
Caption: Mechanism of action of TCN-213 as a glycine-dependent NMDA receptor antagonist.
Caption: Workflow for preparing a TCN-213 dosing solution for in vivo experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. TCN 213 | 556803-08-8 [m.chemicalbook.com]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. cenmed.com [cenmed.com]
Technical Support Center: TCN 213 Efficacy and Glycine Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of glycine (B1666218) concentration on the efficacy of TCN 213, a selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of NMDA receptors that contain the GluN2A subunit. Its mechanism of action is dependent on the concentration of glycine, a co-agonist at the NMDA receptor. This compound's inhibitory effect is more potent at lower glycine concentrations and can be overcome by increasing glycine levels, suggesting a competitive or allosteric interaction at the glycine binding site on the GluN1 subunit.[1]
Q2: How does glycine concentration affect the potency of this compound?
A2: The inhibitory potency of this compound on GluN1/GluN2A receptors is inversely related to the glycine concentration. As the concentration of glycine increases, a higher concentration of this compound is required to achieve the same level of receptor antagonism. This is demonstrated by an increase in the IC50 value of this compound with rising glycine concentrations.[1]
Q3: Is the antagonistic effect of this compound surmountable?
A3: Yes, the antagonism of GluN1/GluN2A NMDA receptors by this compound is surmountable. This means that by increasing the concentration of the co-agonist glycine, the inhibitory effect of this compound can be overcome.[2]
Q4: Does this compound affect NMDA receptors containing the GluN2B subunit?
A4: this compound exhibits high selectivity for GluN2A-containing NMDA receptors. Its blocking effect on NMDA receptors containing the GluN2B subunit is negligible.[2]
Q5: What are the typical experimental models used to study this compound?
A5: Common experimental models include Xenopus laevis oocytes expressing recombinant NMDA receptors and primary cortical neurons. Electrophysiological techniques such as two-electrode voltage-clamp (TEVC) and whole-cell patch-clamp recordings are frequently employed to measure the activity of NMDA receptors in the presence of this compound and varying glycine concentrations.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments investigating the impact of glycine concentration on this compound efficacy.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable this compound antagonism | 1. Glycine concentration in the external solution is too high. 2. The cells being studied predominantly express GluN2B-containing NMDA receptors. 3. This compound solution has degraded. | 1. Lower the glycine concentration in your recording solution. Start with a concentration at or below the EC50 for glycine at the receptors you are studying. 2. Verify the subunit composition of the NMDA receptors in your experimental model. You can use a GluN2B-selective antagonist (e.g., ifenprodil) to confirm the presence of GluN2B subunits. 3. Prepare fresh this compound solution for each experiment. |
| High variability in this compound IC50 values | 1. Inconsistent glycine concentrations between experiments. 2. Fluctuation in the expression levels of NMDA receptor subunits. 3. Technical variability in electrophysiological recordings. | 1. Prepare a large batch of external solution with a precise glycine concentration to be used across all related experiments. 2. If using a transient expression system, ensure consistent transfection efficiency. For primary neurons, consider the developmental stage of the culture, as subunit expression can change over time. 3. Monitor and maintain stable recording conditions (e.g., seal resistance, access resistance). |
| Incomplete block of NMDA receptor currents by this compound | 1. The glycine concentration is sufficiently high to outcompete this compound at the tested concentration. 2. The presence of a mixed population of GluN2A and other GluN2 subunit-containing NMDA receptors. | 1. Increase the concentration of this compound. Be aware that at high glycine concentrations, achieving a complete block may require very high, potentially non-physiological, concentrations of this compound.[1] 2. Use molecular biology techniques (e.g., qPCR, Western blot) or pharmacological tools to characterize the NMDA receptor subunit composition of your cells. |
Data Presentation
The following table summarizes the reported IC50 values for this compound at GluN1/GluN2A NMDA receptors in the presence of varying glycine concentrations. This data highlights the glycine-dependent nature of this compound antagonism.
| Glycine Concentration (µM) | This compound IC50 (µM) |
| 0.15 (0.1 x EC50) | ~1 |
| 1.5 (1 x EC50) | ~10 |
| 15 (10 x EC50) | ~100 |
| Data is approximated from graphical representations in the cited literature.[1] |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol describes the general procedure for assessing the effect of this compound on recombinant NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes previously injected with cRNAs for GluN1 and GluN2A subunits.
-
TEVC setup (amplifier, headstages, micromanipulators, perfusion system).
-
Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Recording solution (ND96) containing: 96 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonist solution: Recording solution containing a fixed concentration of glutamate (B1630785) (e.g., 100 µM) and varying concentrations of glycine.
-
This compound stock solution (in DMSO) and final dilutions in agonist solution.
Procedure:
-
Place a Xenopus oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline current by perfusing with the recording solution.
-
Apply the agonist solution (glutamate + specific glycine concentration) until a stable inward current is observed.
-
To test the effect of this compound, co-apply the agonist solution containing the desired concentration of this compound.
-
Measure the reduction in the steady-state current to determine the percentage of inhibition.
-
To determine the IC50 value, repeat steps 5-7 with a range of this compound concentrations.
-
To assess the impact of glycine, repeat the entire experiment with different concentrations of glycine in the agonist solution.
Whole-Cell Patch-Clamp Recording in Cortical Neurons
This protocol outlines the general steps for studying this compound effects on native NMDA receptors in cultured cortical neurons.
Materials:
-
Primary cortical neuron cultures grown on coverslips.
-
Patch-clamp setup (microscope, amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3.
-
External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 TTX to block voltage-gated sodium channels, pH 7.4. Note: This solution should be nominally magnesium-free to relieve the Mg2+ block of NMDA receptors.
-
Agonist solution: External solution containing NMDA (e.g., 100 µM) and varying concentrations of glycine.
-
This compound stock solution and dilutions.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber under the microscope and perfuse with external solution.
-
Approach a neuron with a patch pipette filled with internal solution and apply gentle positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply the agonist solution (NMDA + glycine) via a local perfusion system to evoke an inward current.
-
Co-apply this compound with the agonist solution to measure the inhibition of the NMDA receptor-mediated current.
-
Wash out this compound to ensure the effect is reversible.
-
Repeat with different concentrations of this compound and glycine to determine IC50 values and assess the glycine dependency.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TCN-213 Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of TCN-213 dosage for in vivo experiments. TCN-213 is a selective antagonist of the NMDA receptor, with a preference for the NR1/NR2A subunit composition.[1][2] This guide offers troubleshooting advice, frequently asked questions, and example protocols to aid in the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage range for TCN-213?
A1: As of late 2025, there is a notable lack of publicly available in vivo studies for TCN-213 that establish a definitive dosage range in animal models. Preclinical research with novel compounds like TCN-213 necessitates initial dose-range finding studies to determine both efficacy and tolerability. It is crucial to start with low, sub-efficacious doses and escalate cautiously while monitoring for adverse effects.
Q2: What is the mechanism of action for TCN-213?
A2: TCN-213 is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits selectivity for NMDA receptors containing the GluN2A (also known as NR2A) subunit over those containing the GluN2B subunit.[1][2] The antagonism of GluN1/GluN2A receptors by TCN-213 is dependent on the concentration of the co-agonist glycine (B1666218) but not glutamate.[1][2]
Q3: What are the potential therapeutic applications of TCN-213?
A3: Given its selective antagonism of NR2A-containing NMDA receptors, TCN-213 could be investigated for its therapeutic potential in neurological and psychiatric disorders where modulation of NMDA receptor activity is considered beneficial. The specific roles of NR2A and NR2B subunits in synaptic plasticity and disease suggest that selective antagonists like TCN-213 may offer a more targeted therapeutic approach with potentially fewer side effects than non-selective NMDA receptor antagonists.
Q4: How should I administer TCN-213 in an animal model?
A4: The optimal route of administration for TCN-213 in vivo has not been established in the literature. Common administration routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO). The choice of administration route will depend on the physicochemical properties of TCN-213, the desired pharmacokinetic profile, and the experimental model. Initial studies should evaluate the bioavailability and pharmacokinetic profiles of different administration routes.
Q5: What are the expected physiological effects of blocking NR2A-containing NMDA receptors?
A5: NR2A-containing NMDA receptors are predominantly located at synaptic sites and are involved in synaptic plasticity, such as long-term potentiation (LTP).[3][4] Antagonizing these receptors may influence learning and memory processes. It is also important to consider that NMDA receptor antagonists can have dose-dependent effects on neuronal activity and behavior.[5] Close monitoring of animal behavior and neurological function is essential during in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral or physiological effect at the initial dose. | The initial dose is too low. | Gradually escalate the dose in subsequent cohorts. Ensure the formulation and administration route are appropriate for achieving sufficient bioavailability. |
| Poor bioavailability of the compound. | Investigate alternative administration routes (e.g., IV or IP if initially using PO). Conduct pharmacokinetic studies to determine the plasma and brain concentrations of TCN-213. | |
| The chosen behavioral or physiological readout is not sensitive to NR2A antagonism. | Select endpoints that are well-established to be modulated by NMDA receptor function. Consider using electrophysiology to directly measure effects on synaptic transmission in relevant brain regions. | |
| Adverse events or toxicity observed (e.g., sedation, motor impairment, seizures). | The dose is too high. | Immediately reduce the dose in subsequent animals. If severe, cease the experiment and re-evaluate the starting dose for the next study. |
| Off-target effects. | While TCN-213 is reported to be selective, off-target effects at higher concentrations are possible. Characterize the nature of the toxicity to understand potential off-target mechanisms. | |
| Formulation issues (e.g., precipitation, inappropriate vehicle). | Ensure the compound is fully solubilized in a well-tolerated vehicle. Conduct vehicle-only control experiments to rule out vehicle-induced toxicity. | |
| High variability in experimental results between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For techniques like oral gavage or injections, ensure proper training of personnel. |
| Biological variability in drug metabolism and response. | Increase the number of animals per group to improve statistical power. Ensure the use of age- and weight-matched animals from a reputable supplier. | |
| Stress or other environmental factors. | Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for TCN-213 in Mice
This protocol provides a general framework for a preliminary dose-range finding study. The specific doses and parameters should be adapted based on any available in vitro data and the specific research question.
1. Objective: To determine a tolerated dose range of TCN-213 for subsequent efficacy studies and to identify potential dose-limiting toxicities.
2. Materials:
- TCN-213
- Sterile vehicle (e.g., saline, 5% DMSO in saline, or other appropriate vehicle)
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory equipment for animal handling, dosing, and observation.
3. Methods:
Data Presentation
Table 1: Example Pharmacokinetic Parameters of TCN-213 in Rodents (Hypothetical Data)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Mouse | IV | 1 | 550 | 0.1 | 825 | 2.5 |
| IP | 5 | 480 | 0.5 | 1200 | 3.0 | |
| PO | 10 | 150 | 1.0 | 900 | 3.2 | |
| Rat | IV | 1 | 475 | 0.1 | 950 | 3.5 |
| IP | 5 | 400 | 0.75 | 1500 | 4.0 | |
| PO | 10 | 100 | 1.5 | 800 | 4.1 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual pharmacokinetic parameters must be determined experimentally.
Table 2: Example Acute Toxicity Profile of TCN-213 in Mice (Hypothetical Data)
| Dose (mg/kg, IP) | N | Clinical Signs | Mortality |
| Vehicle | 5 | None observed | 0/5 |
| 1 | 5 | None observed | 0/5 |
| 10 | 5 | Mild hypoactivity for 2 hours | 0/5 |
| 30 | 5 | Moderate hypoactivity, slight ataxia for 4 hours | 0/5 |
| 100 | 5 | Severe ataxia, tremors, 20% weight loss | 1/5 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual toxicity profiles must be determined experimentally.
Visualizations
Caption: NR2A-containing NMDA receptor signaling pathway and the antagonistic action of TCN-213.
Caption: General experimental workflow for in vivo dosage optimization of a novel compound.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DIFFERENTIAL ROLE OF NR2A AND NR2B NMDA RECEPTORS IN MEDIATING PHENCYCLIDINE-INDUCED PERINATAL NEURONAL APOPTOSIS AND BEHAVIORAL DEFICITS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review of the effects of NMDA receptor antagonists on oscillatory activity recorded in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
TCN-213 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for TCN-213. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TCN-213 in neuroscience research, with a specific focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TCN-213?
TCN-213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its antagonistic action is dependent on the concentration of the co-agonist glycine (B1666218) but not glutamate. It shows negligible blockade of NMDA receptors containing the GluN2B subunit, making it a valuable tool for dissecting the roles of different NMDA receptor subtypes in neuronal function.[1][2]
Q2: What are the known on-target effects of TCN-213?
The primary on-target effect of TCN-213 is the selective inhibition of GluN2A-containing NMDA receptors. This can be observed as a reduction in NMDA-evoked currents in neurons expressing this subunit. In developmental studies, TCN-213 has been used to track the switch from predominantly GluN2B-containing to GluN2A-containing NMDA receptors in maturing neurons.[1]
Q3: Has a broad off-target screening panel been published for TCN-213?
To date, a comprehensive off-target screening profile for TCN-213 against a broad panel of receptors, kinases, and ion channels has not been published in the peer-reviewed literature. Therefore, researchers should be aware of the potential for uncharacterized off-target activities.
Q4: What are some potential, inferred off-target effects to consider based on the chemical structure of TCN-213?
While direct evidence is lacking, the chemical structure of TCN-213, which includes a 1,3,4-thiadiazole (B1197879) core, suggests potential interactions with certain classes of proteins. Some thiadiazole derivatives have been reported to interact with cytochrome P450 (CYP) enzymes.[3] Therefore, it is plausible that TCN-213 could modulate the activity of CYPs, which could have implications for drug metabolism studies.
Q5: Are there common off-target liabilities for CNS-active small molecules that I should be aware of when using TCN-213?
Yes, CNS-active small molecules often have liabilities that researchers should consider. One of the most critical is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[4][5] While there is no specific data for TCN-213, it is a common off-target effect for many small molecules and should be considered in safety pharmacology assessments. Other common off-target liabilities for CNS drugs include interactions with other neurotransmitter receptors (e.g., serotonergic, dopaminergic, adrenergic) and various kinases.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental results that may be due to off-target effects of TCN-213.
Issue 1: Unexpected Phenotype Observed in In Vivo or In Vitro Models
You observe a physiological or behavioral effect in your model that cannot be readily explained by the known antagonism of GluN2A receptors.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Ensure that the concentration of TCN-213 used is appropriate for selective GluN2A antagonism and that the target is expressed in your system.
-
Literature Review: Conduct a thorough literature search for similar unexpected phenotypes with other NMDA receptor antagonists or compounds with a similar chemical scaffold.
-
Consider Off-Target Hypotheses:
-
Other Neurotransmitter Systems: Could the observed phenotype be explained by modulation of another neurotransmitter system? Consider performing functional assays or binding studies with receptors from other major systems (e.g., serotonin, dopamine, GABA).
-
Kinase Inhibition: Many small molecules exhibit off-target kinase activity. If you suspect downstream signaling pathways are affected, a broad kinase inhibitor screen could be informative.
-
Ion Channel Modulation: Unexplained changes in neuronal excitability could point to effects on other ion channels. A cellular electrophysiology study could help to investigate this.
-
-
Control Experiments:
-
Use a structurally distinct GluN2A antagonist to see if the unexpected phenotype is replicated.
-
If a specific off-target is suspected, use a selective agonist or antagonist for that target to see if it can mimic or reverse the effect of TCN-213.
-
Issue 2: Inconsistent Results Across Different Cell Types or Tissues
The effect of TCN-213 varies significantly between different neuronal populations or tissue preparations, even if they are known to express GluN2A.
Troubleshooting Steps:
-
Differential Subunit Expression: Confirm the relative expression levels of GluN2A and GluN2B subunits in the different preparations. The selectivity of TCN-213 will be most apparent in systems with high GluN2A expression.
-
Differential Off-Target Expression: The expression of potential off-target proteins may vary across different cell types. If an off-target is contributing to the observed effect, its differential expression could explain the inconsistent results.
-
Metabolic Differences: Consider the possibility of differential metabolism of TCN-213 in different tissues, especially if cytochrome P450 enzymes are involved.[3]
Data Presentation
Table 1: On-Target Selectivity of TCN-213
| Target | Activity | Potency (IC₅₀) | Notes | Reference |
| GluN1/GluN2A NMDA Receptor | Antagonist | Micromolar range (glycine-dependent) | Primary target | [1] |
| GluN1/GluN2B NMDA Receptor | Negligible Blockade | >100 µM | Demonstrates high selectivity over GluN2B | [1] |
Table 2: Potential (Inferred) Off-Target Considerations for TCN-213
| Potential Off-Target Class | Rationale for Consideration | Recommended Confirmatory Assays |
| Cytochrome P450 Enzymes | Chemical scaffold (thiadiazole) known to interact with CYPs in some cases.[3] | In vitro CYP inhibition/induction assays. |
| hERG Potassium Channel | Common off-target liability for small molecules, with significant safety implications.[4][5] | Patch-clamp electrophysiology (hERG assay). |
| Other Neurotransmitter Receptors | Common off-target class for CNS-active compounds. | Broad receptor binding panel (e.g., Eurofins SafetyScreen, CEREP panel). |
| Protein Kinases | Common off-target class for small molecules. | Broad kinase inhibitor profiling panel. |
Experimental Protocols
Protocol 1: General Procedure for a Broad Receptor Binding Screen
This protocol describes a generalized approach for assessing the off-target binding profile of a test compound like TCN-213.
-
Compound Preparation: Prepare a stock solution of TCN-213 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Select a commercially available broad receptor binding panel (e.g., Eurofins SafetyScreen 44 or 87). These panels typically include a wide range of CNS and peripheral receptors, ion channels, and transporters.
-
Binding Assays:
-
The assays are typically performed in a competitive binding format using a radiolabeled ligand specific for each target.
-
Incubate a fixed concentration of the radioligand and the target receptor preparation (e.g., cell membranes) with a single high concentration of TCN-213 (e.g., 10 µM).
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding by TCN-213 for each target.
-
A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation with concentration-response curves to determine the IC₅₀ value.
-
Protocol 2: General Procedure for a Kinase Inhibitor Profiling Assay
This protocol outlines a general method for screening a compound against a panel of protein kinases.
-
Compound Preparation: Prepare serial dilutions of TCN-213 in DMSO.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase Assays). These services offer panels of hundreds of kinases.
-
Kinase Activity Assay:
-
The assays are typically performed using a radiometric format (e.g., ³³P-ATP) or a fluorescence/luminescence-based method.
-
In each well of a multi-well plate, combine the specific kinase, its substrate, and ATP.
-
Add TCN-213 at a single high concentration (e.g., 10 µM) or in a dose-response format.
-
Incubate to allow the kinase reaction to proceed.
-
Terminate the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each kinase at the tested concentration(s).
-
For hits identified in the single-point screen, determine the IC₅₀ value from the concentration-response data.
-
Protocol 3: hERG Potassium Channel Patch-Clamp Assay
This is a critical safety pharmacology assay to assess the potential for cardiac liability.
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A recommended protocol from the FDA involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Establish a stable baseline recording of the hERG current in the vehicle control solution.
-
-
Compound Application: Perfuse the cells with increasing concentrations of TCN-213.
-
Data Acquisition and Analysis:
-
Measure the peak tail current at each concentration of TCN-213.
-
Calculate the percent inhibition of the hERG current at each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
TCN-213 Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of TCN-213 in experimental solutions. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is TCN-213 and what is its primary mechanism of action?
A1: TCN-213 is a selective antagonist of the GluN1/GluN2A subtype of the N-Methyl-D-aspartate (NMDA) receptor.[1] Its antagonism is dependent on glycine (B1666218) concentration.[2] By selectively blocking GluN2A-containing NMDA receptors, TCN-213 is a valuable tool for studying the specific roles of these receptors in synaptic plasticity, learning, and memory, as well as in various neurological disorders.
Q2: What are the recommended storage conditions for TCN-213?
A2: Proper storage is crucial to maintain the integrity of TCN-213. For long-term storage, it is recommended to store the compound as a solid at -20°C. When in solution, it is best to store it at -80°C.
Q3: How should I prepare a stock solution of TCN-213?
A3: TCN-213 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.765 mg of TCN-213 in 1 mL of DMSO. It is advisable to sonicate the solution to ensure it is fully dissolved. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is TCN-213 stable in aqueous solutions and cell culture media?
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with TCN-213.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of TCN-213 in aqueous buffer. | TCN-213 has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution, ensuring it is compatible with your experimental system.- Prepare the working solution immediately before use and use it promptly.- Consider using a solubilizing agent, such as a cyclodextrin, if compatible with your assay. |
| Inconsistent or lower-than-expected experimental results. | This could be due to degradation of TCN-213 in the stock solution or working solution. | - Ensure stock solutions are stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Protect solutions from light, especially during long incubations, by using amber vials or covering the experimental setup with foil. |
| Suspected degradation of the compound. | TCN-213 contains functional groups (thioether, thiadiazole, N-benzyl amine) that can be susceptible to oxidation or hydrolysis under certain conditions. | - Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.- Analyze the purity of your stock solution periodically using HPLC.- Use high-purity, degassed solvents to prepare solutions to minimize oxidative degradation. |
Predicted Degradation Pathways
Based on the chemical structure of TCN-213, the following degradation pathways are plausible, although specific experimental data for this compound is limited.
Caption: Predicted degradation pathways for TCN-213.
Experimental Protocols
Protocol 1: Preparation of TCN-213 Stock Solution
-
Materials:
-
TCN-213 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of TCN-213 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
Place the tube in a sonicator for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the stability of TCN-213 under various stress conditions.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of TCN-213 in a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the TCN-213 solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the TCN-213 solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the TCN-213 solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photostability: Expose the TCN-213 solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Sample Processing and Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
For identification of degradation products, LC-MS/MS analysis is recommended.
-
Caption: Workflow for a forced degradation study of TCN-213.
Signaling Pathways
TCN-213, as a GluN2A-containing NMDA receptor antagonist, is expected to modulate downstream signaling pathways involved in synaptic plasticity.
Caption: Simplified signaling pathway affected by TCN-213.
References
Troubleshooting unexpected results in Tcn 213 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCN-213, a selective antagonist of GluN2A-containing NMDA receptors.
Troubleshooting Guide: Unexpected Results
This guide addresses common issues encountered during TCN-213 experiments in a question-and-answer format.
Question: Why am I observing little to no effect of TCN-213 in my neuronal culture experiments?
Answer: Several factors could contribute to a lack of TCN-213 efficacy. Consider the following:
-
Neuronal Culture Age: TCN-213 is a selective antagonist for GluN2A-containing NMDA receptors. The expression of the GluN2A subunit is developmentally regulated, with higher levels found in more mature neurons. In early developmental stages, neuronal cultures predominantly express GluN2B-containing NMDA receptors, on which TCN-213 has negligible effects.[1] For example, in cortical neurons, TCN-213 is effective in older cultures (e.g., DIV 14) but fails to antagonize NMDA receptor-mediated currents in younger cultures.[1]
-
Glycine (B1666218) Concentration: The antagonistic activity of TCN-213 at GluN1/GluN2A receptors is dependent on the concentration of the co-agonist glycine.[1] High concentrations of glycine can surmount the inhibitory effect of TCN-213. Ensure that the glycine concentration in your experimental buffer is carefully controlled and not at saturating levels.
-
Presence of Triheteromeric Receptors: Your cells may express triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B). While TCN-213 can inhibit these receptors, its potency may be reduced compared to diheteromeric GluN1/GluN2A receptors. This could lead to a diminished overall effect.
-
Compound Viability: Ensure the TCN-213 stock solution is properly prepared and has not degraded.
Question: My results with TCN-213 are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results often stem from subtle variations in experimental conditions. Key factors to check are:
-
Glycine Concentration Variability: As TCN-213's potency is sensitive to glycine levels, even minor fluctuations in glycine concentration between experiments can lead to significant differences in the observed inhibition.[1] Maintain a consistent and documented glycine concentration in all your assays.
-
Culture Age and Health: The developmental stage and overall health of your neuronal cultures can impact the expression levels of GluN2A subunits. Use cultures of a consistent age and monitor their health to ensure reproducibility.
-
Solubility Issues: While TCN-213 is soluble in DMSO, improper dissolution or precipitation upon dilution in aqueous buffers can lead to inconsistent effective concentrations. Ensure complete dissolution of the compound. Sonication is recommended when preparing stock solutions in DMSO.[2]
Question: I am observing unexpected off-target effects. Is TCN-213 known to have any?
Answer: TCN-213 is known for its high selectivity for GluN2A over GluN2B subunits.[1] However, unexpected effects could arise from:
-
High Concentrations: At very high concentrations, the selectivity of any pharmacological agent can be compromised. Use the lowest effective concentration of TCN-213 as determined by dose-response experiments.
-
Interaction with Triheteromeric Receptors: As mentioned, TCN-213 can inhibit GluN1/GluN2A/GluN2B triheteromeric receptors, which may lead to complex pharmacological effects that differ from those on purely diheteromeric GluN1/GluN2A receptors.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of TCN-213? TCN-213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its antagonism is dependent on the concentration of the co-agonist glycine, but not glutamate (B1630785).[1]
-
How should I prepare and store TCN-213? TCN-213 can be dissolved in DMSO to prepare a stock solution. For a 30 mg/mL stock, this corresponds to 79.67 mM. Sonication is recommended to ensure complete dissolution.[2] Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
What is the recommended working concentration of TCN-213? The effective concentration of TCN-213 is highly dependent on the experimental system and, crucially, the glycine concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. The IC50 of TCN-213 for GluN1/GluN2A receptors can range from 0.55 µM to 40 µM depending on the glycine concentration.[2]
Data Presentation
Table 1: Glycine-Dependent Inhibition of GluN1/GluN2A NMDA Receptors by TCN-213
| Glycine Concentration (relative to EC50) | TCN-213 IC50 (µM) |
| 0.1 x EC50 | 0.55 |
| 1 x EC50 | 5.9 |
| 10 x EC50 | 40 |
Data adapted from studies on recombinant NMDA receptors expressed in Xenopus oocytes.[3]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is for assessing the pharmacological activity of TCN-213 on recombinant NMDA receptors.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2A subunits
-
Barth's culture medium
-
Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5-1 BaCl2, 0.01 EDTA, pH 7.4
-
Agonists: Glutamate and Glycine
-
TCN-213
-
Microelectrodes (borosilicate glass, filled with 3 M KCl)
-
TEVC amplifier and data acquisition system
Methodology:
-
Prepare cRNA for GluN1 and GluN2A subunits.
-
Inject defolliculated oocytes with a 1:2 ratio of GluN1:GluN2A cRNA (5-10 ng total in 50 nL of water).[4]
-
Incubate the injected oocytes for 2-7 days at 15-18°C in Barth's culture medium supplemented with antibiotics.[4][5]
-
Place an oocyte in the recording chamber and continuously perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -40 mV.[4]
-
To establish a baseline, apply a solution containing a fixed concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine.
-
To test the effect of TCN-213, co-apply the desired concentration of TCN-213 with the glutamate and glycine solution.
-
Record the NMDA receptor-mediated currents in the absence and presence of TCN-213.
-
To determine the IC50, test a range of TCN-213 concentrations at a fixed glycine concentration.
-
Data analysis: Measure the peak or steady-state current amplitude and calculate the percentage of inhibition by TCN-213. Fit the concentration-response data to the Hill equation to determine the IC50.
Neuronal Excitotoxicity Assay
This protocol assesses the neuroprotective effects of TCN-213 against NMDA-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 18 rat pups) plated on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
NMDA
-
TCN-213
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Culture primary cortical neurons to the desired age (e.g., DIV 14-21 to ensure sufficient GluN2A expression).
-
Prepare solutions of NMDA and TCN-213 in culture medium.
-
Pre-treat the neuronal cultures with different concentrations of TCN-213 or vehicle control for a specified period (e.g., 30 minutes).
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in the continued presence of TCN-213 or vehicle.
-
Wash the cells with fresh culture medium to remove NMDA and TCN-213.
-
Return the cells to the incubator for 24 hours.
-
Assess cell viability using a standard assay such as the MTT assay.
-
For the MTT assay, incubate the cells with MTT reagent (e.g., 0.5 mg/mL) for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data analysis: Normalize the viability of treated cells to the vehicle-treated control group.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected results in TCN-213 experiments.
Caption: Simplified signaling pathway of GluN2A-containing NMDA receptors and the point of inhibition by TCN-213.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 5. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
Technical Support Center: Minimizing Okadaic Acid-Induced Toxicity in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and manage Okadaic Acid (OA)-induced toxicity in neuronal cultures.
Introduction to Okadaic Acid (OA) Neurotoxicity
Okadaic acid is a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). Its application to neuronal cultures is a widely used in vitro model to study the molecular mechanisms underlying neurodegenerative diseases, particularly those characterized by hyperphosphorylation of tau protein, such as Alzheimer's disease. However, OA treatment can lead to significant cytotoxicity, impacting experimental outcomes and data interpretation. This guide provides practical solutions to common issues encountered during these experiments.
Troubleshooting Guide
This section addresses specific problems that may arise when using Okadaic Acid in neuronal cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of immediate cell death (within hours of treatment) | Okadaic Acid concentration is too high for the specific neuronal cell type or culture density. | Perform a dose-response curve to determine the optimal OA concentration that induces the desired pathological changes (e.g., tau hyperphosphorylation) with minimal acute toxicity. Start with a low concentration (e.g., 10 nM) and gradually increase it. |
| The solvent used to dissolve Okadaic Acid (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Poor initial health of neuronal cultures. | Ensure cultures are healthy and have well-established neuronal networks before initiating OA treatment. Assess cell morphology and viability prior to the experiment. | |
| Inconsistent or variable results between experiments | Inconsistent Okadaic Acid concentration due to improper storage or handling. | Aliquot Okadaic Acid stock solutions upon receipt and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Variability in cell culture density at the time of treatment. | Plate cells at a consistent density for all experiments. Cell density can significantly influence the cellular response to toxins. | |
| Differences in the duration of Okadaic Acid exposure. | Maintain a consistent and precise incubation time for all experimental and control groups. | |
| Low levels of tau hyperphosphorylation despite using published concentrations | The specific batch of Okadaic Acid has lower-than-expected activity. | Test each new batch of Okadaic Acid to confirm its potency. Consider performing a functional assay, such as a phosphatase activity assay, to verify its inhibitory effect. |
| The neuronal culture is resistant to the effects of Okadaic Acid. | Different neuronal cell types (e.g., primary neurons vs. immortalized cell lines) can have varying sensitivities to OA. You may need to use a higher concentration or a longer exposure time for less sensitive cell types. | |
| Inefficient detection of hyperphosphorylated tau. | Use a panel of antibodies that recognize different phospho-epitopes of tau to ensure comprehensive detection. Optimize your Western blotting or immunocytochemistry protocol for phospho-protein detection. | |
| Difficulty in distinguishing between apoptotic and necrotic cell death | Both cell death pathways may be activated by Okadaic Acid. | Utilize multiple assays to assess cell death mechanisms. For example, use a combination of Annexin V/Propidium Iodide staining for flow cytometry, and a caspase-3 activity assay to specifically measure apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Okadaic Acid-induced neurotoxicity?
A1: Okadaic Acid primarily inhibits protein phosphatase 2A (PP2A), a key enzyme responsible for dephosphorylating tau protein. This inhibition leads to the abnormal hyperphosphorylation of tau, causing it to detach from microtubules and aggregate into neurofibrillary tangles, a hallmark of Alzheimer's disease. The disruption of the microtubule network, oxidative stress, and activation of apoptotic pathways contribute to neuronal cell death.
Q2: What are the typical concentrations of Okadaic Acid used in neuronal cultures?
A2: The effective concentration of Okadaic Acid can vary significantly depending on the cell type, culture density, and experimental goals. Generally, concentrations ranging from 10 nM to 100 nM are used for in vitro neuronal models. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How long should I expose my neuronal cultures to Okadaic Acid?
A3: The duration of exposure typically ranges from a few hours to 48 hours. Shorter incubation times (e.g., 1-6 hours) are often sufficient to observe changes in protein phosphorylation, while longer exposures (e.g., 24-48 hours) are generally required to induce significant cell death and neurodegeneration.
Q4: What is the best solvent for Okadaic Acid?
A4: Okadaic Acid is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the neurons, typically below 0.1%.
Q5: Can I use Okadaic Acid with other compounds?
A5: Yes, Okadaic Acid is often used in combination with other compounds to investigate potential neuroprotective effects. When doing so, it is important to include appropriate controls, such as a vehicle control for the additional compound, to ensure that any observed effects are not due to the solvent or the compound itself.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol outlines the steps to measure cell viability based on the metabolic activity of the cells.
-
Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere and differentiate for the desired period.
-
Okadaic Acid Treatment: Treat the cells with varying concentrations of Okadaic Acid (e.g., 0, 10, 25, 50, 100 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[1][2][3][4][5]
-
Cell Lysis: After Okadaic Acid treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.
Visualizations
Caption: Signaling pathway of Okadaic Acid-induced neurotoxicity.
Caption: General experimental workflow for studying OA toxicity.
References
- 1. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the glycine-dependency of Tcn 213
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Tcn 213, a glycine-dependent antagonist of the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Its inhibitory action is dependent on the concentration of glycine (B1666218), a co-agonist at the NMDA receptor. This compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit, meaning its potency is inversely related to the glycine concentration.[1][2]
Q2: How does the glycine dependency of this compound affect its experimental use?
A2: The glycine dependency is a critical factor to control in any experiment involving this compound. The concentration of glycine in your experimental system will directly impact the apparent inhibitory potency (IC50) of this compound. Therefore, it is essential to know and control the glycine concentration to obtain reproducible and interpretable results.[1]
Q3: Is this compound selective for specific NMDA receptor subtypes?
A3: Yes, this compound is highly selective for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][2] This property makes it a valuable pharmacological tool to dissect the roles of different NMDA receptor subtypes in neuronal function.
Q4: Can the inhibitory effect of this compound be overcome?
A4: Yes, the antagonism by this compound is surmountable. Increasing the concentration of glycine can overcome the inhibitory effect of this compound, which is a characteristic of competitive antagonism.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition by this compound.
-
Possible Cause: Uncontrolled or high concentrations of glycine in the experimental medium.
-
Troubleshooting Step:
-
Analyze Glycine Concentration: If possible, directly measure the glycine concentration in your culture medium or recording solutions. Basal media can contain significant amounts of glycine.
-
Use Glycine-Free Solutions: Prepare experimental solutions with a known, controlled concentration of glycine. Start with a low glycine concentration (e.g., in the low micromolar range) to maximize the potency of this compound.
-
Perform a Glycine Dose-Response Curve: To determine the sensitivity of your system to glycine, perform a dose-response experiment with varying concentrations of glycine in the presence of a fixed concentration of this compound.
-
-
-
Possible Cause: Incorrect NMDA receptor subtype expression.
-
Troubleshooting Step:
-
Verify Subunit Expression: Confirm the expression of the GluN2A subunit in your experimental system (e.g., using Western blot, qPCR, or immunocytochemistry). This compound has negligible effects on receptors composed solely of GluN1 and GluN2B subunits.[1]
-
Use a Positive Control: Employ a non-glycine-dependent NMDA receptor antagonist (e.g., AP5) to confirm that the receptors are functional and can be inhibited.
-
-
Issue 2: Difficulty in achieving complete receptor blockade with this compound.
-
Possible Cause: Saturating glycine concentrations in the experimental setup.
-
Troubleshooting Step:
-
Reduce Glycine Concentration: As mentioned above, lowering the glycine concentration will increase the apparent potency of this compound, making it easier to achieve a complete blockade at lower, more specific concentrations of the antagonist.
-
Increase this compound Concentration: While surmountable, complete blockade in the presence of high glycine may require very high concentrations of this compound, which could lead to off-target effects. It is generally preferable to control the glycine concentration.
-
-
Quantitative Data
Table 1: Glycine-Dependent Potency of this compound at GluN1/GluN2A NMDA Receptors
| Glycine Concentration (µM) | This compound IC50 (µM) |
| 0.15 | 0.29 |
| 1.5 | 1.8 |
| 15 | 14 |
Data synthesized from studies using two-electrode voltage clamp recordings in Xenopus oocytes expressing rat GluN1/GluN2A receptors.[1]
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is designed to assess the glycine-dependent antagonism of this compound at recombinant NMDA receptors.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
- Incubate oocytes at 18°C for 2-4 days to allow for receptor expression.
2. Recording Setup:
- Place an oocyte in a recording chamber continuously perfused with recording solution (in mM: 100 NaCl, 2.5 KCl, 1 CaCl2, 10 HEPES, pH 7.4 with NaOH).
- Impale the oocyte with two microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
- Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Experimental Procedure:
- Establish a baseline current by perfusing the oocyte with the recording solution.
- Apply a solution containing a fixed concentration of glutamate (B1630785) (e.g., 100 µM) and a specific concentration of glycine (e.g., 1.5 µM) to elicit an inward current.
- Once a stable current is achieved, co-apply the same glutamate and glycine solution with the desired concentration of this compound.
- To determine the IC50, repeat the application with a range of this compound concentrations.
- To assess glycine dependency, repeat the entire experiment with different fixed concentrations of glycine (e.g., 0.15 µM and 15 µM).
4. Data Analysis:
- Measure the peak inward current in the presence and absence of this compound.
- Calculate the percentage of inhibition for each this compound concentration.
- Fit the concentration-response data to a logistical equation to determine the IC50 value.
Protocol 2: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol assesses the ability of this compound to protect neurons from excitotoxicity induced by NMDA, taking into account glycine concentration.
1. Cell Culture:
- Culture primary cortical neurons from embryonic day 18 (E18) rat embryos on poly-D-lysine coated plates.
- Maintain the cultures in a suitable neuronal culture medium.
2. Excitotoxicity Induction:
- After 12-14 days in vitro, replace the culture medium with a defined salt solution containing a known concentration of glycine (e.g., 1 µM).
- Pre-incubate the neurons with various concentrations of this compound for 15-30 minutes.
- Induce excitotoxicity by adding a fixed concentration of NMDA (e.g., 50 µM) for 20-30 minutes.
3. Assessment of Cell Death:
- After NMDA exposure, wash the cells and return them to their original culture medium.
- 24 hours later, assess cell viability using a standard method such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
4. Data Analysis:
- Quantify LDH release for each experimental condition.
- Normalize the data to control (no NMDA) and maximum damage (e.g., treated with a high concentration of NMDA) conditions.
- Determine the concentration-dependent protective effect of this compound.
- To confirm glycine dependency, the experiment can be repeated with a higher co-application of glycine.
Visualizations
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Tcn 213 and its interaction with other pharmacological agents
Welcome to the technical support center for TCN-213. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TCN-213 in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective GluN2A-containing NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is TCN-213 and what is its primary mechanism of action?
A1: TCN-213 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing a preference for receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2][3] It functions as a negative allosteric modulator, and its antagonism is dependent on the concentration of the co-agonist glycine (B1666218).[1][3][4] TCN-213's inhibitory effect can be overcome by increasing the concentration of glycine, but not glutamate (B1630785).[1]
Q2: How selective is TCN-213 for GluN2A over GluN2B-containing NMDA receptors?
A2: TCN-213 exhibits high selectivity for GluN1/GluN2A receptors, while its block of GluN1/GluN2B receptor-mediated currents is negligible.[1][2][3] This selectivity allows for the pharmacological dissection of NMDA receptor subtypes in experimental preparations.[3]
Q3: What is the relationship between TCN-213 and the glycine binding site of the NMDA receptor?
A3: The antagonistic action of TCN-213 is directly linked to the glycine binding site on the GluN1 subunit.[1][5] The extent of inhibition by TCN-213 is dependent on the glycine concentration, a characteristic feature of its mechanism.[1][6] It is considered a negative allosteric modulator of glycine binding.[4][5]
Q4: Can TCN-213 be used in both in vitro and in vivo experiments?
A4: The provided literature primarily details the use of TCN-213 in in vitro preparations, such as Xenopus oocytes expressing recombinant NMDA receptors and primary cortical neuron cultures.[1][3] While these studies establish its mechanism and selectivity, specific protocols and efficacy for in vivo applications would require further investigation.
Q5: How does the potency of TCN-213 compare to other GluN2A-selective antagonists like TCN-201?
A5: TCN-201 is another GluN2A-selective antagonist that is structurally related to TCN-213.[6] Studies have shown that TCN-201 is significantly more potent than TCN-213.[6] However, both compounds share a similar glycine-dependent mechanism of action.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in TCN-213 antagonism between experiments. | The inhibitory effect of TCN-213 is highly dependent on the glycine concentration in your recording solution.[1] | Carefully control and standardize the glycine concentration across all experiments. Consider performing a glycine concentration-response curve to characterize the effect in your specific system. |
| TCN-213 fails to block NMDA receptor-mediated currents in my neuronal culture. | The developmental stage of your cortical neurons may be a factor. Early-stage cultures predominantly express GluN2B-containing NMDA receptors, which are not significantly blocked by TCN-213.[1][2][3] | Use older cultures (e.g., DIV 14 or later) where GluN2A expression is higher.[1][2][3] Alternatively, you can transfect neurons with GluN2A subunits to ensure the presence of the target receptor.[1][2][3] |
| Unexpected or complete lack of TCN-213 effect. | Poor solubility of the compound. TCN-213 and related compounds can have limited solubility.[6][7] | Ensure proper solubilization of TCN-213. A common solvent is DMSO, and sonication may be recommended to aid dissolution.[2] Always prepare fresh solutions and check for precipitation. |
| Difficulty in achieving complete block of GluN2A-containing NMDA receptors. | Complete block with TCN-213 is only achievable at low glycine concentrations.[1] At higher, more physiologically relevant glycine levels, the antagonism is surmountable. | For experiments requiring a complete block, use a low glycine concentration (e.g., 0.1 x EC50). Be aware that at saturating glycine concentrations, you will not achieve a full block with TCN-213.[1] |
| My results are inconsistent when co-applying TCN-213 with other NMDA receptor modulators. | The interaction with other pharmacological agents can be complex. For example, the block by TCN-213 is inversely correlated with the block by the GluN2B-selective antagonist, ifenprodil (B1662929).[1][2][3] | When co-applying drugs, consider their specific mechanisms. The inverse correlation with ifenprodil can be used as a tool to confirm the relative expression of GluN2A and GluN2B subunits in your preparation. |
Data on TCN-213 Interaction with Pharmacological Agents
The primary interaction of TCN-213 with other agents described in the literature is with the NMDA receptor co-agonist glycine and with antagonists selective for other NMDA receptor subunits.
Table 1: TCN-213 Interaction with Glycine
| Glycine Concentration | Effect on TCN-213 Antagonism of GluN1/GluN2A Receptors | Reference |
| Low (e.g., 0.1 x EC50) | Complete block by TCN-213 is achievable. | [1] |
| High (e.g., saturating) | Antagonism is surmountable and incomplete. | [1] |
Table 2: Interaction of TCN-213 with Subunit-Selective NMDA Receptor Antagonists
| Co-applied Agent | Target | Observed Interaction with TCN-213 | Experimental Implication | Reference |
| Ifenprodil | GluN2B | Inverse correlation in the block of NMDA-evoked currents. | Can be used to pharmacologically profile the developmental switch in NMDA receptor subunit composition from GluN2B to GluN2A. | [1][2][3] |
Key Experimental Protocols
1. Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This protocol is fundamental for characterizing the pharmacological activity of TCN-213 at recombinant NMDA receptors.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN1 and GluN2B).
-
Recording:
-
Two-electrode voltage-clamp recordings are made from the injected oocytes.
-
Oocytes are perfused with a recording solution containing a fixed concentration of glutamate and varying concentrations of glycine.
-
TCN-213 is applied in the perfusion solution to determine its inhibitory effect on NMDA receptor-mediated currents.
-
A Schild analysis can be performed by measuring the shift in the glycine concentration-response curve in the presence of different concentrations of TCN-213 to determine the nature of the antagonism.[1]
-
2. Patch-Clamp Electrophysiology in Primary Cortical Neurons
This protocol allows for the study of TCN-213 on native NMDA receptors in a more physiologically relevant system.
-
Cell Culture: Primary cortical neurons are cultured from embryonic rodents. Experiments are typically performed on mature cultures (e.g., DIV 14-18) to ensure sufficient GluN2A expression.
-
Recording:
-
Whole-cell patch-clamp recordings are performed on visually identified neurons.
-
NMDA receptor-mediated currents are evoked by the application of NMDA.
-
TCN-213 is applied to the bath solution to assess its effect on the evoked currents.
-
To study the interaction with other agents, a GluN2B-selective antagonist like ifenprodil can be co-applied to determine the relative contribution of GluN2A and GluN2B subunits to the total NMDA current.[1]
-
Visualizations
Caption: TCN-213 signaling pathway at the GluN2A-containing NMDA receptor.
Caption: General experimental workflow for studying TCN-213 interactions.
Caption: Troubleshooting logic for common TCN-213 experimental issues.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subunit-selective allosteric inhibition of glycine binding to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Artifacts to consider when using Tcn 213 in electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCN 213 in electrophysiology experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological recordings with this compound, helping to distinguish between genuine pharmacological effects and experimental artifacts.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect or reduced potency of this compound | 1. High Glycine (B1666218)/D-serine Concentration: this compound's antagonism of GluN2A-containing NMDA receptors is dependent on the concentration of the GluN1 co-agonist, glycine or D-serine.[1] Higher concentrations of these co-agonists will reduce the apparent potency of this compound. | 1a. Control Glycine/D-serine Levels: Ensure a known and consistent concentration of glycine or D-serine in your recording solutions. Consider using a lower co-agonist concentration to maximize this compound efficacy, especially when trying to achieve a complete block. 1b. Perform a Concentration-Response Curve: Determine the IC50 of this compound under your specific experimental conditions to verify its potency. |
| 2. Low Expression of GluN2A Subunits: The target cells may predominantly express GluN2B-containing NMDA receptors, especially in early developmental stages of neurons.[1] this compound has negligible effects on GluN1/GluN2B receptors.[1] | 2a. Verify GluN2A Expression: Use molecular techniques (e.g., Western blot, qPCR) or pharmacological tools (e.g., a selective GluN2B antagonist like ifenprodil) to confirm the presence of GluN2A subunits in your preparation. In neuronal cultures, older cultures (e.g., DIV 14 or later) are more likely to express GluN2A.[1] 2b. Use a Positive Control: In experiments with cultured neurons, consider transfecting a subset of cells with GluN2A subunits to serve as a positive control for this compound activity.[1] | |
| Inconsistent or drifting drug effect | 1. Solvent (DMSO) Effects: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and can independently alter neuronal excitability, even at low concentrations (e.g., 0.05%). Effects can include decreased input resistance and reduced action potential firing. | 1a. Use the Lowest Effective DMSO Concentration: Keep the final DMSO concentration in your recording solution as low as possible, ideally below 0.1%. 1b. Include a Vehicle Control: Always perform control experiments with the vehicle (e.g., ACSF with the same DMSO concentration but without this compound) to account for any solvent-induced effects. 1c. Pre-incubation vs. Acute Application: Be aware that even brief exposure to DMSO can have lasting effects on neuronal properties. |
| 2. Instability of Recording: Standard electrophysiology issues like unstable patch seal, electrode drift, or changes in perfusion rate can be misinterpreted as a drug effect. | 2a. Monitor Seal and Access Resistance: Continuously monitor the seal resistance and access resistance throughout the recording. Discard recordings with significant changes. 2b. Ensure Stable Perfusion: Maintain a constant and stable perfusion rate to avoid mechanical artifacts or fluctuations in drug concentration. | |
| Unexpected changes in neuronal excitability | 1. Off-target Effects (High Concentrations): While this compound is selective, very high concentrations may have off-target effects. | 1a. Use the Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired effect on GluN2A-containing NMDA receptors. 1b. Characterize Baseline Effects: Before applying agonists, characterize the effect of this compound alone on baseline membrane properties and spontaneous activity. |
| 2. Indirect Network Effects: In slice preparations or in vivo, blocking GluN2A-containing NMDA receptors on one cell type can indirectly affect the activity of other neurons in the network. | 2a. Isolate Synaptic Components: Use additional pharmacological agents to isolate specific synaptic currents and pinpoint the direct effects of this compound. 2b. Consider the Circuit: Be mindful of the neuronal circuit you are studying and how altering the function of one component might impact the others. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1] Its antagonistic action is dependent on the concentration of the NMDA receptor co-agonist, glycine or D-serine, but is independent of the glutamate (B1630785) concentration.[1]
Q2: How selective is this compound for GluN2A over GluN2B-containing NMDA receptors?
A2: this compound exhibits high selectivity for GluN1/GluN2A over GluN1/GluN2B NMDA receptors. The block of GluN1/GluN2B receptor-mediated currents by this compound is negligible.[1]
Q3: Can I use this compound to study synaptic plasticity?
A3: Yes, this compound can be a valuable tool to investigate the role of GluN2A-containing NMDA receptors in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). By selectively blocking these receptors, you can dissect their contribution to the induction and expression of synaptic plasticity.
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound will depend on the specific experimental conditions, particularly the glycine concentration in your recording solution. It is recommended to perform a dose-response curve to determine the effective concentration for your preparation. As a starting point, concentrations in the low micromolar range have been shown to be effective.
Q5: What is the best way to prepare and apply this compound?
A5: this compound is typically dissolved in a stock solution of DMSO and then diluted to the final concentration in the extracellular recording solution. It is crucial to ensure that the final concentration of DMSO is low (ideally <0.1%) to avoid solvent-related artifacts. The drug is then applied via the perfusion system.
Quantitative Data Summary
| Parameter | Receptor Subtype | Condition | Value | Reference |
| IC₅₀ | GluN1/GluN2A | 0.3 µM Glycine | ~5 µM | [1] |
| IC₅₀ | GluN1/GluN2A | 3 µM Glycine | ~15 µM | [1] |
| IC₅₀ | GluN1/GluN2A | 30 µM Glycine | ~50 µM | [1] |
| Inhibition | GluN1/GluN2B | Up to 30 µM this compound | Negligible | [1] |
Experimental Protocols
Detailed Methodology for Assessing this compound Selectivity using Whole-Cell Patch-Clamp in Cultured Neurons
-
Cell Culture:
-
Culture primary cortical neurons on glass coverslips.
-
For positive controls, transfect a subset of neurons with a plasmid encoding the GluN2A subunit at DIV 7-10.
-
Use neurons at different developmental stages (e.g., DIV 7 and DIV 14) to assess the developmental switch in NMDA receptor subunit composition.[1]
-
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 150 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, and varying concentrations of glycine (e.g., 0.3, 3, 30 µM). pH adjusted to 7.4.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from cultured neurons.
-
Hold the membrane potential at -60 mV.
-
Use a gravity-fed perfusion system to apply drugs.
-
Apply NMDA (e.g., 100 µM) and glycine to evoke NMDA receptor-mediated currents.
-
Establish a stable baseline response to NMDA/glycine application.
-
Co-apply this compound with NMDA/glycine and measure the degree of current inhibition.
-
To confirm GluN2A selectivity, compare the effect of this compound in untransfected and GluN2A-transfected neurons, or in neurons at different developmental stages.[1]
-
In a subset of experiments, co-apply the GluN2B-selective antagonist ifenprodil (B1662929) to confirm the presence of GluN2B-containing receptors.
-
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound antagonism of GluN2A-containing NMDA receptors.
Caption: Experimental workflow for assessing the effect of this compound on NMDA receptor currents.
Caption: Troubleshooting logic for addressing a lack of this compound effect.
References
Validation & Comparative
A Comparative Guide to TCN-213 and Ifenprodil for GluN2B NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TCN-213 and ifenprodil (B1662929), two pharmacological tools used in the study of N-methyl-D-aspartate (NMDA) receptors. While the initial premise of a direct comparison for GluN2B antagonism is addressed, the experimental data reveal a stark contrast in the subunit selectivity of these compounds, which is the central focus of this analysis. Ifenprodil is a well-established antagonist of GluN2B-containing NMDA receptors, whereas TCN-213 demonstrates high selectivity for GluN2A subunits with negligible activity at GluN2B. This guide will present the evidence for this selectivity, detail the experimental protocols used to determine these properties, and illustrate the relevant signaling pathways.
Data Presentation: Quantitative Comparison of TCN-213 and Ifenprodil
The following tables summarize the quantitative data for TCN-213 and ifenprodil, highlighting their distinct pharmacological profiles.
Table 1: Inhibitory Potency (IC50) at Recombinant NMDA Receptor Subtypes
| Compound | Receptor Subtype | IC50 | Assay Conditions | Reference |
| Ifenprodil | GluN1/GluN2B | 0.34 µM | Two-electrode voltage clamp (TEVC) in Xenopus oocytes | [1] |
| GluN1/GluN2A | 146 µM | TEVC in Xenopus oocytes | [1] | |
| TCN-213 | GluN1/GluN2A | 0.55 - 40 µM (glycine-dependent) | TEVC in Xenopus oocytes | |
| GluN1/GluN2B | Negligible inhibition | TEVC in Xenopus oocytes | [2][3][4] |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity (GluN2A vs. GluN2B) | Other Notable Targets |
| Ifenprodil | GluN2B-containing NMDA receptors | >400-fold for GluN2B over GluN2A | α1-adrenergic receptors, sigma receptors, GIRK channels[5][6] |
| TCN-213 | GluN2A-containing NMDA receptors | Highly selective for GluN2A | Not extensively profiled against a wide range of other receptors in the provided literature. |
Mechanism of Action
Ifenprodil acts as a non-competitive, allosteric antagonist of GluN2B-containing NMDA receptors.[7][8] It binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[5][7][8] This binding reduces the channel open probability by increasing the energetic barrier to channel activation and favoring low open probability gating modes.[7][8] The inhibitory effect of ifenprodil at GluN1/GluN2B receptors can be reduced by increasing the concentration of the co-agonist glycine (B1666218).[1]
TCN-213 , in contrast, is a selective antagonist of GluN1/GluN2A NMDA receptors. Its antagonism is dependent on the concentration of glycine, suggesting a mechanism that involves modulation of the glycine binding site on the GluN1 subunit.[2][3] Studies have shown that TCN-213 has negligible blocking effects on GluN1/GluN2B receptor-mediated currents.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the activity of ion channels, such as NMDA receptors, expressed in the membrane of Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from Xenopus laevis.
-
Oocytes are defolliculated, typically by treatment with collagenase.
-
cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) are injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, and 0.01 mM EDTA, pH 7.4).
-
Two microelectrodes, filled with 0.3-3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -40 mV to -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of glutamate (B1630785) and glycine.
-
The test compound (ifenprodil or TCN-213) is applied at various concentrations to determine its effect on the agonist-evoked currents.
3. Data Analysis:
-
The inhibition of the NMDA receptor current by the antagonist is measured.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC₅₀ value, the concentration of the antagonist that produces 50% of the maximal inhibition, is determined by fitting the data to a sigmoidal dose-response equation.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a method such as the Bradford assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate.
-
To each well, the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]MK-801 for the NMDA receptor ion channel), and the unlabeled test compound (ifenprodil or TCN-213) at various concentrations are added.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Binding:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The IC₅₀ value is determined from a competition curve where the specific binding is plotted against the logarithm of the test compound concentration.
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NMDAR | TargetMol [targetmol.com]
- 5. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TCN 213 and TCN 201: Selective Antagonists of GluN2A-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used research compounds, TCN 213 and TCN 201, which are selective antagonists for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. A thorough understanding of their respective potencies, mechanisms of action, and experimental applications is crucial for the design and interpretation of studies in neuroscience and pharmacology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the relevant signaling pathways to aid researchers in selecting the appropriate tool for their specific needs.
Data Presentation: Quantitative Comparison of this compound and TCN 201
The following table summarizes the key pharmacological parameters of this compound and TCN 201, highlighting their potency and selectivity for GluN2A-containing NMDA receptors.
| Parameter | This compound | TCN 201 | Reference(s) |
| Target | GluN1/GluN2A NMDA Receptor | GluN1/GluN2A NMDA Receptor | [1][2] |
| Mechanism of Action | Non-competitive, glycine-dependent antagonist | Non-competitive, glycine-dependent antagonist | [3][4] |
| pIC50 at GluN1/GluN2A | Not explicitly reported | 6.8 | [5] |
| IC50 at GluN1/GluN2A | 0.55 µM (with 75 nM glycine)3.5 µM (with 750 nM glycine)40 µM (with 7500 nM glycine) | 109 nM (in HEK293T cells) | [6][7] |
| Selectivity | Negligible block of GluN1/GluN2B receptors | pIC50 < 4.3 for GluN1/GluN2B | [3][5] |
| Key Differentiator | Less potent | Approximately 30-times more potent than this compound | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and TCN 201 are provided below.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for characterizing the pharmacological properties of ion channel modulators.
Objective: To determine the potency and selectivity of TCN compounds on specific NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
The recording chamber is perfused with a solution containing glutamate (B1630785) and varying concentrations of glycine (B1666218) to activate the NMDA receptors.
-
This compound or TCN 201 is then co-applied with the agonists at various concentrations to determine the inhibitory effect on the NMDA receptor-mediated current.
-
Washout steps are performed between applications.
-
-
Data Analysis: The inhibition of the NMDA receptor current at different antagonist concentrations is measured to calculate the IC50 or pIC50 value.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay is used to assess the neuroprotective effects of GluN2A antagonists.
Objective: To determine if TCN compounds can protect neurons from cell death induced by excessive NMDA receptor activation.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for at least 14 days in vitro (DIV) to allow for the expression of mature NMDA receptors.
-
Treatment:
-
Neurons are pre-incubated with varying concentrations of this compound or TCN 201 for a specified period.
-
NMDA (e.g., 40 µM) and glycine (e.g., 1.5 µM) are then added to the culture medium for 1 hour to induce excitotoxicity.
-
Control groups include untreated cells and cells treated with NMDA/glycine alone.
-
-
Assessment of Cell Viability: After 24 hours, cell viability is assessed using one of the following methods:
-
Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium from damaged cells is quantified.
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
-
Data Analysis: The percentage of cell viability in the presence of the TCN compound is compared to the NMDA-treated control to determine the neuroprotective effect.[8][9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and TCN 201.
Caption: Downstream signaling cascade of the GluN2A-containing NMDA receptor.
Caption: Workflow for key experiments comparing this compound and TCN 201.
Caption: Logical relationship between NMDA receptor subunits, selective antagonists, and their effects.
References
- 1. Developmentally regulated role for Ras‐GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB | The EMBO Journal [link.springer.com]
- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmentally regulated role for Ras‐GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB | Semantic Scholar [semanticscholar.org]
- 7. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles for Ras-Guanine Nucleotide-Releasing Factor 1 (Ras-GRF1) and Ras-GRF2 in the Induction of Long-Term Potentiation and Long-Term Depression | Journal of Neuroscience [jneurosci.org]
Validating the Selectivity of TCN-213 for GluN2A Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NMDA receptor antagonist TCN-213, with a focus on validating its selectivity for the GluN2A subunit. The performance of TCN-213 is compared with other notable NMDA receptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Unveiling the Specificity of TCN-213
TCN-213 has emerged as a valuable pharmacological tool for dissecting the roles of specific NMDA receptor subtypes in neuronal function and disease. Its utility is intrinsically linked to its high selectivity for GluN2A-containing NMDA receptors over those containing the GluN2B subunit. This selectivity allows for the targeted investigation of GluN2A-mediated signaling pathways, which are implicated in various physiological and pathological processes, including synaptic plasticity and neurodegeneration.
Experimental evidence robustly supports the selective antagonism of TCN-213. Studies utilizing recombinant NMDA receptors expressed in Xenopus oocytes have demonstrated that TCN-213 potently inhibits currents mediated by GluN1/GluN2A receptors while having a negligible effect on GluN1/GluN2B receptor currents[1][2][3][4]. This selectivity is further substantiated in studies on primary cortical neurons, where TCN-213 effectively antagonizes NMDA-evoked currents in mature cultures expressing GluN2A, but not in immature cultures where GluN2B is the predominant subunit[1][2][4].
A key characteristic of TCN-213's mechanism of action is its dependence on the concentration of the co-agonist glycine[1][2][3][4]. This suggests that TCN-213 acts as a negative allosteric modulator, binding to a site distinct from the glutamate (B1630785) binding site and influencing the receptor's response to glycine.
Comparative Analysis of NMDA Receptor Antagonists
To contextualize the performance of TCN-213, it is essential to compare its selectivity profile with other commonly used NMDA receptor antagonists. The following table summarizes the half-maximal inhibitory concentrations (IC50) or the negative logarithm of the IC50 (pIC50) for TCN-213 and other selected compounds against GluN2A- and GluN2B-containing NMDA receptors.
| Compound | Target Subunit | IC50 / pIC50 (GluN2A) | IC50 / pIC50 (GluN2B) | Selectivity (Fold) | Reference(s) |
| TCN-213 | GluN2A | 0.55-40 μM (IC50, glycine-dependent) | Negligible block | High | [3][5] |
| TCN-201 | GluN2A | pIC50: 6.8 (approx. 158 nM) | pIC50: <4.3 ( >50 μM) | >300 | [1][2] |
| Ifenprodil | GluN2B | Insensitive (up to 3 μM) | 72 ± 8 nM (IC50) | High for GluN2B | [6][7][8] |
| NVP-AAM077 | GluN2A (preferring) | 3.81 ± 0.89 nM (IC50) | ~5-fold lower affinity than GluN2A | ~5 | [9] |
Note: IC50 values can vary depending on experimental conditions, such as co-agonist concentrations.
Experimental Protocols
The validation of TCN-213's selectivity relies on precise and well-controlled experimental methodologies. Below are detailed protocols for two key assays used in these validation studies.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is fundamental for characterizing the pharmacological properties of ion channels, including NMDA receptors, expressed in a controlled environment.
Protocol:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and either GluN2A or GluN2B subunits.
-
Incubation: Injected oocytes are incubated for 2-7 days at 15-18°C to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -40 mV.
-
Agonist Application: A solution containing NMDA and a co-agonist (e.g., glycine) is perfused to elicit a current response.
-
Antagonist Application: TCN-213 or other antagonists are co-applied with the agonists at varying concentrations to determine the extent of current inhibition.
-
Data Analysis: The resulting currents are measured and analyzed to calculate IC50 values, providing a quantitative measure of antagonist potency.
Primary Cortical Neuron Culture and NMDA-Induced Excitotoxicity Assay
This assay assesses the functional effect of NMDA receptor antagonists on neuronal survival in a more physiologically relevant context.
Protocol:
-
Neuron Isolation: Cortices are dissected from embryonic (E15-E18) or early postnatal (P0-P2) rodents.
-
Cell Dissociation: The cortical tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Cell Plating: Neurons are plated onto coated culture dishes or coverslips at a desired density.
-
Cell Culture: Neurons are maintained in a specialized culture medium for a specified period (e.g., 7-21 days in vitro, DIV) to allow for maturation and synapse formation.
-
Induction of Excitotoxicity: Mature neurons are exposed to a high concentration of NMDA for a short duration to induce excitotoxic cell death.
-
Antagonist Treatment: TCN-213 or other antagonists are applied before and/or during the NMDA exposure to assess their neuroprotective effects.
-
Assessment of Cell Viability: Cell viability is quantified 24 hours after the NMDA insult using methods such as lactate (B86563) dehydrogenase (LDH) release assays or fluorescent live/dead staining.
-
Data Analysis: The degree of neuroprotection conferred by the antagonist is determined by comparing the viability of treated and untreated neurons.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NMDAR | TargetMol [targetmol.com]
- 6. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCN 213: A Guide to its Specificity at NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of TCN 213, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The following sections present quantitative data on its binding affinity and functional activity at different NMDA receptor subtypes, alongside comparative data for other relevant compounds. Detailed experimental protocols and diagrams of associated signaling pathways are included to provide a comprehensive resource for researchers in neuroscience and drug development.
Quantitative Comparison of Receptor Antagonist Specificity
The selectivity of this compound and its comparators, TCN 201 and Ifenprodil, for different NMDA receptor subtypes is summarized below. The data highlights the preferential antagonism of this compound for GluN2A-containing receptors.
| Compound | Receptor Subtype | IC50 (µM) | Glycine (B1666218) Concentration | Notes |
| This compound | GluN1/GluN2A | 0.55 - 40[1] | Dependent (0.1x, 1x, 10x EC50)[2] | Antagonism is surmountable and dependent on glycine concentration.[1][2] |
| GluN1/GluN2B | > 30 (negligible block)[2] | 1x, 10x EC50[2] | Shows high selectivity for GluN2A over GluN2B.[2] | |
| TCN 201 | GluN1/GluN2A | ~0.109[3][4] | Not specified | A potent and selective GluN2A antagonist, approximately 30-times more potent than this compound. |
| GluN1/GluN2B | > 30 (pIC50 < 4.3)[5][6] | Not specified | Demonstrates high selectivity for GluN2A-containing receptors.[4] | |
| Ifenprodil | GluN1/GluN2B | ~0.100[7] | Not specified | A well-established selective antagonist for GluN2B-containing NMDA receptors.[7] |
| GluN1/GluN2A | High µM range | Not specified | Exhibits significantly lower affinity for GluN2A subunits. |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Other NMDA Receptor Antagonists.
| Compound | Receptor Type | Activity | Concentration | Notes |
| This compound | AMPA | Data not available | - | Further studies are required to fully characterize the selectivity profile. |
| Kainate | Data not available | - | ||
| GABAA | Data not available | - | ||
| EU93-108 (Novel GluN2B Antagonist) | AMPA | No significant inhibition | 10 µM[8] | Used as a reference for a standard off-target screening panel.[8] |
| Kainate | No significant inhibition | 10 µM[8] | ||
| GABAA | No significant inhibition | 10 µM[8] | ||
| Glycine | No significant inhibition | 10 µM[8] | ||
| ATP | No significant inhibition | 10 µM[8] | ||
| 5-HT3A | No significant inhibition | 10 µM[8] |
Table 2: Specificity of this compound and a Reference Compound Against Other Major Neurotransmitter Receptors.
Experimental Methodologies
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the activity of ion channel-targeting compounds.
Objective: To determine the potency and selectivity of this compound at different NMDA receptor subunit combinations.
Protocol:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN1 and GluN2B) in a 1:2 ratio (5–10 ng total volume).[9]
-
Incubation: Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's culture medium to allow for receptor expression.[9]
-
Recording Setup: An oocyte is placed in a recording chamber continuously perfused with a recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, and 0.01 EDTA, pH 7.4).
-
Electrode Impalement: Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: The oocyte is voltage-clamped at a holding potential of -40 mV.
-
Compound Application: NMDA receptor-mediated currents are activated by applying glutamate (B1630785) (e.g., 100 µM) and varying concentrations of glycine. This compound is then co-applied at a range of concentrations to determine its inhibitory effect.
-
Data Analysis: The resulting currents are recorded, and concentration-response curves are generated to calculate the IC50 values.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective potential of NMDA receptor antagonists.
Objective: To evaluate the ability of this compound to protect neurons from excitotoxic cell death induced by NMDA.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for a period (e.g., 14 days in vitro) to allow for the expression of mature NMDA receptors.
-
Treatment: The neuronal cultures are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Excitotoxic Insult: NMDA (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.
-
Incubation: The cultures are incubated with NMDA and the test compound for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect of this compound is determined by comparing the viability of treated cells to that of cells exposed to NMDA alone.
Signaling Pathways
The subunit composition of NMDA receptors dictates their downstream signaling cascades, influencing cellular outcomes such as synaptic plasticity, cell survival, and cell death.
GluN2A-Mediated Signaling
Activation of GluN2A-containing NMDA receptors is often associated with pro-survival and synaptic plasticity-related signaling pathways.
GluN2B-Mediated Signaling
Conversely, the activation of extrasynaptic GluN2B-containing NMDA receptors is frequently linked to excitotoxicity and cell death pathways.[10]
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Sensitivity of N-Methyl-d-Aspartate Receptor–Mediated Excitatory Postsynaptic Potentials and Synaptic Plasticity to TCN 201 and this compound in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
TCN 213: A Comparative Guide to a Novel NMDA Receptor Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCN 213 with other prominent N-methyl-D-aspartate (NMDA) receptor blockers, including ketamine, memantine (B1676192), and MK-801. The following sections detail the compounds' mechanisms of action, present quantitative experimental data for objective comparison, and outline the methodologies for key experiments.
Introduction to NMDA Receptor Blockers
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Consequently, NMDA receptor antagonists are of significant interest for therapeutic development. These antagonists can be broadly categorized based on their binding sites and mechanisms of action.
This compound is a novel antagonist that exhibits selectivity for NMDA receptors containing the GluN2A subunit.[3][4] Its inhibitory action is dependent on the concentration of the co-agonist glycine (B1666218). In contrast, ketamine , memantine , and dizocilpine (MK-801) are non-competitive, open-channel blockers that bind within the receptor's ion channel pore, physically occluding ion flow.[5][6]
Quantitative Comparison of NMDA Receptor Blockers
The following tables summarize key quantitative data from electrophysiological and binding assays to facilitate a direct comparison of this compound with other NMDA receptor blockers.
| Compound | Receptor Subtype | IC50 (µM) | Glycine Dependence | Reference |
| This compound | GluN1/GluN2A | 0.55 (at 0.15 µM glycine) | Yes | [3][7] |
| GluN1/GluN2B | Negligible inhibition | - | [3][4] | |
| Ketamine | NMDA (hippocampal neurons) | 0.43 ± 0.10 | No | [5] |
| NMDA (dissociated hippocampal cultures) | 1.5 | No | [8] | |
| Memantine | NMDA (hippocampal neurons) | 1.04 ± 0.26 | No | [5] |
| NMDA (dissociated hippocampal cultures) | 2.1 | No | [8] | |
| MK-801 | NMDA (hippocampal neurons) | 0.12 ± 0.01 | No | [5] |
| NMDA (cultured neurons) | 0.14 ± 0.04 | No | [9] |
Table 1: Comparative Inhibitory Potency (IC50) of NMDA Receptor Blockers. This table highlights the half-maximal inhibitory concentrations (IC50) of the compounds against various NMDA receptor subtypes. This compound's potency is notably dependent on the glycine concentration.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these blockers lead to different downstream cellular effects. This compound's selectivity for GluN2A-containing receptors suggests a more targeted modulation of synaptic function, as GluN2A and GluN2B subunits are associated with different intracellular signaling cascades.[10] Open-channel blockers like ketamine, memantine, and MK-801, on the other hand, non-selectively block all activated NMDA receptors.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCN-213 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tcn 213: A Focused Antagonist with Undisclosed Broader Receptor Interactions
Initial analysis of the selective NMDA receptor antagonist, Tcn 213, reveals a significant gap in publicly available data regarding its cross-reactivity with other major neurotransmitter receptors. While its high affinity and selectivity for the GluN2A subunit of the NMDA receptor are well-documented, its interaction profile with serotonin, dopamine, adrenergic, and muscarinic receptors remains largely uncharacterized in the scientific literature.
This compound has been established as a potent and selective antagonist of NMDA receptors containing the GluN2A subunit (NR1/NR2A). This selectivity is pronounced, with negligible activity observed at NMDA receptors incorporating the GluN2B subunit. This property makes this compound a valuable research tool for dissecting the specific roles of GluN2A-containing NMDA receptors in neuronal function and disease.
However, for a comprehensive understanding of its pharmacological profile and potential therapeutic applications, an assessment of its off-target effects is crucial. Cross-reactivity with other neurotransmitter systems could lead to unforeseen physiological effects, both beneficial and adverse. Despite extensive searches of available scientific literature, no specific studies detailing the binding affinities or functional activities of this compound at serotonin, dopamine, adrenergic, or muscarinic receptor subtypes could be identified.
This lack of data precludes a direct comparison of this compound's activity at its primary target with its potential interactions with other key central nervous system receptors. Such a comparison is a critical step in the preclinical development of any novel therapeutic agent.
Future Directions and a Call for Data
To address this knowledge gap, comprehensive in vitro screening of this compound against a broad panel of neurotransmitter receptors is warranted. Standard experimental protocols, such as radioligand binding assays and functional assays measuring second messenger mobilization or ion channel activity, would provide the necessary quantitative data to assess its selectivity profile.
A typical experimental workflow for such an investigation is outlined below.
Proposed Experimental Workflow for Assessing this compound Cross-Reactivity
Caption: Proposed workflow for assessing the cross-reactivity of this compound.
The scientific community would greatly benefit from the publication of such data to fully evaluate the therapeutic potential and safety profile of this compound. Without this information, a comprehensive comparison guide as requested cannot be responsibly constructed. Researchers, scientists, and drug development professionals are encouraged to pursue and disseminate these critical findings.
Validating Tcn 213's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Tcn 213, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. By presenting objective comparisons with alternative compounds and detailing robust experimental protocols, this document serves as a critical resource for researchers investigating NMDA receptor pharmacology and developing novel therapeutics targeting this crucial ion channel.
This compound: A Selective Tool for Probing NMDA Receptor Function
This compound is a potent and selective antagonist of NMDA receptors containing the GluN2A subunit.[1] Its mechanism is characterized by a dependency on the co-agonist glycine (B1666218), suggesting an allosteric mode of inhibition.[1][2] This selectivity makes this compound an invaluable tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic transmission, plasticity, and excitotoxicity.
Comparative Analysis of NMDA Receptor Antagonists
To rigorously validate the on-target effects of this compound, it is essential to compare its activity with other NMDA receptor antagonists with different subunit selectivities. The most common and informative comparator is ifenprodil (B1662929) , a well-characterized antagonist with selectivity for the GluN2B subunit.[3][4]
| Antagonist | Primary Target | IC50 (GluN1/GluN2A) | IC50 (GluN1/GluN2B) | Key Mechanistic Features |
| This compound | GluN2A-containing NMDA receptors | ~0.4 µM (at 0.15 µM glycine)[2] | > 30 µM[2] | Glycine-dependent, surmountable antagonism.[1][2] |
| Ifenprodil | GluN2B-containing NMDA receptors | >10 µM[4] | ~0.3 µM[5] | Non-competitive, voltage-independent antagonism.[5] |
| MK-801 | Non-selective NMDA receptors | High affinity | High affinity | Uncompetitive, open-channel blocker. |
Table 1: Comparative Pharmacology of this compound and Other NMDA Receptor Antagonists. IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response and can vary with experimental conditions such as co-agonist concentration.
Experimental Protocols for Validating this compound's Mechanism of Action
Robust validation of this compound's mechanism of action requires a combination of electrophysiological and cell-based assays. The following protocols provide a framework for these critical experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons or heterologous expression systems.
Objective: To determine the inhibitory potency and selectivity of this compound on NMDA receptor subtypes.
Methodology:
-
Cell Preparation:
-
Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Alternatively, use a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
-
Recording Setup:
-
Use a patch-clamp amplifier, data acquisition system, and a microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[6]
-
Internal Solution (Pipette Solution): Containing (in mM): 140 K-Gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with KOH.[7]
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Perfuse the cell with an external solution containing blockers of non-NMDA glutamate (B1630785) receptors (e.g., 10 µM CNQX) and voltage-gated sodium channels (e.g., 1 µM TTX).
-
Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist, glycine or D-serine (e.g., 10 µM), to evoke a baseline NMDA receptor-mediated current.
-
Apply increasing concentrations of this compound to determine its inhibitory effect on the evoked current.
-
Perform the same experiment with ifenprodil as a comparator.
-
To test for glycine dependency, vary the concentration of glycine in the external solution and observe the effect on this compound potency.[2]
-
NMDA-Induced Excitotoxicity Assay
This assay assesses the ability of this compound to protect neurons from cell death induced by excessive NMDA receptor activation.
Objective: To determine the neuroprotective efficacy of this compound.
Methodology:
-
Cell Culture: Plate primary cortical neurons at a suitable density in multi-well plates.
-
Treatment:
-
Assessment of Cell Viability:
-
After 24 hours of recovery in conditioned medium, assess cell viability using one of the following methods:
-
Visualizing the Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for this compound validation.
Caption: NMDA receptor signaling and antagonist action.
By employing these rigorous experimental controls and comparative analyses, researchers can confidently validate the mechanism of action of this compound and further elucidate the specific contributions of GluN2A-containing NMDA receptors to neuronal function and disease.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 5. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [agris.fao.org]
Ifenprodil as a Negative Control in TCN-213 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of N-methyl-D-aspartate receptor (NMDAR) pharmacology, the precise dissection of subunit-specific functions is paramount. The development of selective antagonists has provided powerful tools to investigate the distinct physiological and pathological roles of different GluN2 subunits. This guide provides a comparative analysis of ifenprodil (B1662929), a well-established GluN2B-selective antagonist, and its use as a critical negative control in experiments involving TCN-213, a selective antagonist for GluN2A-containing NMDARs. Understanding the nuanced differences in their mechanisms and selectivity is essential for the rigorous interpretation of experimental data.
Delineating Subunit Selectivity: Ifenprodil vs. TCN-213
The rationale for using ifenprodil as a negative control in TCN-213 experiments hinges on their differential selectivity for the GluN2A and GluN2B subunits of the NMDA receptor. TCN-213 is a potent and selective antagonist of GluN2A-containing NMDARs, while ifenprodil is the prototypical antagonist for GluN2B-containing receptors. Therefore, in an experimental system expressing both receptor subtypes, the application of ifenprodil serves to demonstrate that the effects observed with TCN-213 are specifically mediated by the blockade of GluN2A subunits, as ifenprodil should have minimal to no effect on the GluN2A-mediated response.
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of ifenprodil and TCN-213 at different NMDA receptor subtypes. The data clearly illustrates the subunit selectivity of each compound.
| Compound | Target Subunit | Other Subunits | IC50 / Inhibitory Concentration | Reference |
| Ifenprodil | GluN1/GluN2B | GluN1/GluN2A | 0.34 µM | 146 µM[1] |
| TCN-213 | GluN1/GluN2A | GluN1/GluN2B | 0.55-40 µM (glycine-dependent) | Negligible block; IC50 not determinable[2][3][4] |
Note: The IC50 of TCN-213 for GluN2A is dependent on the concentration of the co-agonist glycine.[2][3]
The Importance of Off-Target Effects in Control Selection
| Compound | Primary Target | Known Off-Targets | Affinity for Off-Targets (Ki or IC50) | Reference |
| Ifenprodil | GluN2B-NMDAR | α1-adrenergic receptors, σ receptors, G protein-activated inwardly rectifying potassium (GIRK) channels | α1-adrenergic: ~0.1-1 µM | [5] |
| TCN-213 | GluN2A-NMDAR | Information on off-target activities is less prevalent in the reviewed literature. | Not specified in the reviewed literature. |
Experimental Protocols
To effectively utilize ifenprodil as a negative control in TCN-213 experiments, a well-defined experimental protocol is crucial. The following is a detailed methodology for a whole-cell patch-clamp electrophysiology experiment designed to compare the effects of these two antagonists on native NMDA receptor currents in cultured cortical neurons.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To measure and compare the inhibitory effects of TCN-213 and ifenprodil on NMDA receptor-mediated currents in cultured rodent cortical neurons, which express a mixed population of GluN2A and GluN2B subunits.
Cell Preparation:
-
Culture primary cortical neurons from embryonic or early postnatal rodents on glass coverslips.
-
Maintain cultures for at least 14 days in vitro (DIV) to ensure the expression of both GluN2A and GluN2B subunits.[3]
Solutions:
-
External Solution (in mM): 150 NaCl, 2.8 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 EDTA, and 0.1 glycine, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
-
Agonist Solution: External solution containing 100 µM NMDA and 10 µM glycine.
-
Antagonist Solutions: Prepare stock solutions of TCN-213 and ifenprodil in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the agonist solution.
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell recording configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply the agonist solution for a brief duration (e.g., 2-5 seconds) to evoke a baseline NMDA receptor-mediated current. Repeat until a stable baseline is achieved.
-
To test the effect of TCN-213, perfuse the cell with the agonist solution containing the desired concentration of TCN-213 and measure the resulting current.
-
Wash out TCN-213 by perfusing with the agonist solution until the current returns to baseline.
-
To apply the negative control, perfuse the same cell with the agonist solution containing ifenprodil at a concentration known to be effective at GluN2B receptors (e.g., 3 µM) and measure the current.[2]
-
Compare the percentage of inhibition of the NMDA current by TCN-213 and ifenprodil.
Expected Outcome: TCN-213 should inhibit a component of the total NMDA current, representing the contribution of GluN2A-containing receptors. In contrast, ifenprodil, the negative control, should inhibit a different component of the current, corresponding to the GluN2B-containing receptors, thereby demonstrating the specificity of TCN-213.
Visualizing the Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
The differential coupling of GluN2A and GluN2B subunits to intracellular signaling cascades is a key aspect of their distinct functional roles. The following diagram illustrates these divergent pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NMDAR | TargetMol [targetmol.com]
- 5. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCN 213 and Other Selective GluN2A-Containing NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the potency and efficacy of TCN 213, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its activity at the GluN2A subunit. Contrary to potential misconceptions, this compound does not exhibit activity at the oxytocin (B344502) receptor. Instead, its pharmacological significance lies in its ability to selectively block NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][2] This selectivity allows for the targeted investigation of GluN2A-containing NMDA receptor function in various physiological and pathological processes.
This document will objectively compare the performance of this compound with other notable GluN2A-selective antagonists, presenting supporting experimental data, detailed methodologies, and visual representations of the relevant signaling pathways.
Quantitative Comparison of GluN2A-Selective Antagonists
The following table summarizes the key potency and efficacy parameters for this compound and other selective antagonists for GluN2A-containing NMDA receptors. These values are critical for researchers in selecting the appropriate pharmacological tool for their specific experimental needs.
| Compound | Target(s) | IC50 | Binding Affinity (KB) | Allosteric Interaction (α) | Key Characteristics |
| This compound | GluN1/GluN2A NMDA Receptor Antagonist | 0.55 µM (in 75 nM glycine), 3.5 µM (in 750 nM glycine), 40 µM (in 7500 nM glycine) | 780 nM | 0.043 | Glycine-dependent antagonism; negligible block of GluN1/GluN2B receptors.[1][3] |
| TCN-201 | GluN1/GluN2A NMDA Receptor Antagonist | 109 nM | 42 nM | 0.0032 | More potent than this compound; poor water solubility.[4][5][6] |
| MPX-004 | GluN1/GluN2A NMDA Receptor Antagonist | 79 nM | 9.3 nM | 0.0018 | TCN-201 analog with improved water solubility and potency.[5][6][7] |
| MPX-007 | GluN1/GluN2A NMDA Receptor Antagonist | 27 nM | 1.1 nM | 0.00053 | TCN-201 analog with improved water solubility and potency.[5][6][7] |
| UCM-101 | GluN1/GluN2A NMDA Receptor Antagonist | 110 nM (at GluN1/2A), 240 nM (at GluN1/2A/2B) | 10 nM | 0.0057 | High potency and substantial selectivity over other NMDA receptor subtypes.[3] |
| Ifenprodil | GluN1/GluN2B NMDA Receptor Antagonist | N/A | N/A | N/A | Selective GluN2B antagonist, often used as a comparator to confirm GluN2A selectivity.[1][4] |
| NVP-AAM077 | GluN1/GluN2A NMDA Receptor Antagonist | N/A | N/A | N/A | An earlier GluN2A-preferring antagonist, but with weaker discrimination between GluN2A and GluN2B compared to newer compounds.[4] |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the signaling pathway of the NMDA receptor and the mechanism of action of GluN2A-selective antagonists.
Caption: NMDA receptor activation and negative allosteric modulation.
Experimental Protocols
The data presented in this guide were primarily derived from electrophysiological and binding assays. Below are detailed methodologies representative of those used to characterize this compound and its counterparts.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is a cornerstone for characterizing the activity of compounds at specific, recombinantly expressed receptor subtypes.
-
Objective: To determine the potency and selectivity of antagonists at GluN1/GluN2A versus GluN1/GluN2B NMDA receptors.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding for the human GluN1 and either GluN2A or GluN2B subunits.
-
After a 2-4 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2, pH 7.4).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate and a co-agonist (glycine or D-serine) at specific concentrations (e.g., 100 µM glutamate and 30 µM glycine).
-
To determine the IC50, increasing concentrations of the antagonist (e.g., this compound) are co-applied with the agonists, and the resulting inhibition of the current is measured.
-
The glycine-dependency of the antagonism is assessed by performing these measurements at varying glycine concentrations.[1][2]
-
Selectivity is determined by comparing the inhibitory effect of the antagonist on oocytes expressing GluN1/GluN2A with those expressing GluN1/GluN2B.[1]
-
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This method allows for the study of ion channel function in a mammalian cell line, providing data that can be more readily translated to neuronal systems.
-
Objective: To measure the inhibitory effect of antagonists on NMDA receptor currents in a controlled cellular environment.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
24-48 hours post-transfection, cells expressing the receptors are identified (often via a co-transfected fluorescent marker).
-
A glass micropipette with a fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow for whole-cell recording.
-
The cell is voltage-clamped, and an external solution containing agonists is rapidly applied to evoke NMDA receptor currents.
-
The antagonist is then co-applied with the agonists at various concentrations to generate a dose-response curve and determine the IC50.
-
Workflow for Antagonist Characterization
Caption: Workflow for electrophysiological characterization of NMDA antagonists.
Conclusion
This compound is a valuable pharmacological tool for the selective investigation of GluN2A-containing NMDA receptors. Its glycine-dependent mechanism of antagonism provides a nuanced means of modulating receptor activity.[1] When compared to other GluN2A-selective antagonists, this compound exhibits moderate potency. Compounds such as TCN-201, MPX-004, MPX-007, and UCM-101 offer higher potency and, in some cases, improved physicochemical properties like water solubility.[3][4][6] The choice of antagonist will ultimately depend on the specific requirements of the experiment, including the desired potency, the need for solubility, and the specific neuronal population under investigation. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies of NMDA receptor pharmacology.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Sensitivity of N-Methyl-d-Aspartate Receptor–Mediated Excitatory Postsynaptic Potentials and Synaptic Plasticity to TCN 201 and this compound in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of allosteric N-methyl-d-aspartate receptor modulation by GluN2A-selective antagonists using pharmacological equilibrium modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming TCN-213's On-Target Effects in a Novel Mouse Model of GRIN2A-Related Epileptic Encephalopathy
A Comparative Guide for Researchers
This guide provides a framework for validating the on-target effects of TCN-213, a selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in a new experimental model of developmental and epileptic encephalopathy (DEE). The chosen model is the Grin2a S644G knock-in mouse, which harbors a gain-of-function mutation analogous to one identified in a patient with a severe neurodevelopmental disorder.[1][2][3][4] This guide compares TCN-213 with other known GluN2A NAMs and provides detailed experimental protocols to assess its efficacy in mitigating the pathological phenotype of this model.
Introduction to TCN-213 and the Experimental Model
TCN-213 is a selective antagonist of NMDA receptors that incorporate the GluN2A subunit. Its mechanism of action is non-competitive and dependent on the concentration of the co-agonist glycine (B1666218).[5] By selectively inhibiting GluN2A-containing NMDA receptors, TCN-213 offers a targeted approach to modulating glutamatergic neurotransmission.
The Grin2a S644G knock-in mouse model presents a clinically relevant platform for evaluating potential therapeutics for GRIN2A-related DEE. This model exhibits key features of the human condition, including spontaneous lethal seizures, hippocampal hyperexcitability, and behavioral abnormalities such as hyperactivity and repetitive behaviors.[1][2][3][4][6] The underlying pathology is driven by a gain-of-function mutation in the Grin2a gene, leading to enhanced NMDA receptor activity.[6]
Comparative Performance of GluN2A Negative Allosteric Modulators
TCN-213 belongs to a class of GluN2A-selective NAMs that includes the more potent compound TCN-201 and the MPX series (e.g., MPX-004 and MPX-007). The selection of a particular compound for experimental validation will depend on the desired potency, selectivity, and pharmacokinetic properties. The following table summarizes the reported inhibitory concentrations (IC50) for these compounds. It is important to note that the potency of these NAMs is influenced by the ambient glycine concentration.
| Compound | IC50 (nM) at GluN1/GluN2A | Glycine Concentration | Selectivity over GluN1/GluN2B | Key Characteristics |
| TCN-213 | ~3800 (at 3 µM glycine) | Dependent | High | Lower potency, useful as a baseline tool. |
| TCN-201 | 109 | Not specified | High (no effect below 30 µM) | Approximately 30-fold more potent than TCN-213.[7] |
| ~200 | 3 µM | High | ||
| MPX-004 | 79 | 3 µM | High (no inhibition of GluN2B/D) | Improved potency and drug-like properties over TCN-201.[8][9] |
| 198 | Not specified | Complete block of GluN2A-mediated responses.[8][9] | ||
| MPX-007 | 27 | 3 µM | Moderate (inhibits GluN2B at higher concentrations) | Most potent of the series, with improved solubility.[8][9] |
| 143 | Not specified |
Experimental Protocols for On-Target Validation in the Grin2a S644G Mouse Model
To confirm the on-target effects of TCN-213 in the Grin2a S644G mouse model, a multi-tiered approach is recommended, encompassing electrophysiological, neurochemical, and behavioral assays.
Ex Vivo Electrophysiology in Acute Hippocampal Slices
This protocol is designed to assess the ability of TCN-213 to reverse the synaptic hyperexcitability observed in the hippocampus of Grin2a S644G mice.
Methodology:
-
Slice Preparation:
-
Anesthetize postnatal day 13-17 wild-type and S644G/+ littermate mice and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 230 sucrose, 24 NaHCO3, 10 glucose, 2.5 KCl, 1.25 NaH2PO4, 10 MgCl2, and 0.5 CaCl2.[6]
-
Prepare 300 µm horizontal hippocampal slices using a vibratome.[6]
-
Transfer slices to a recovery chamber with NaCl-based recovery aCSF containing (in mM): 130 NaCl, 24 NaHCO3, 10 glucose, 2.5 KCl, 1.25 NaH2PO4, 4 MgCl2, and 0.5 CaCl2, bubbled with 95% O2/5% CO2.[6] Incubate at 32°C for 30 minutes, then allow to recover at room temperature for at least 1 hour.[1]
-
-
Whole-Cell Patch-Clamp Recordings:
-
Transfer a slice to the recording chamber and perfuse with recording aCSF (containing in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgCl2, and 2 CaCl2), continuously bubbled with 95% O2/5% CO2.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) to assess baseline synaptic activity.
-
Evoke synaptic responses by stimulating Schaffer collaterals and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of an AMPA receptor antagonist (e.g., NBQX).
-
Bath-apply TCN-213 at various concentrations to determine its effect on the frequency and amplitude of sEPSCs and the amplitude and decay kinetics of evoked NMDA receptor-mediated EPSCs.
-
Expected Outcome: TCN-213 is expected to reduce the frequency of spontaneous excitatory events and decrease the amplitude and prolong the decay time of NMDA receptor-mediated EPSCs in slices from S644G/+ mice, bringing these parameters closer to those observed in wild-type littermates.
Calcium Imaging of Neuronal Activity
This protocol will visualize the effect of TCN-213 on intracellular calcium dynamics, a direct consequence of NMDA receptor activation.
Methodology:
-
Cell Culture and Transfection:
-
Prepare primary hippocampal neuronal cultures from postnatal day 0-1 wild-type and S644G/+ mouse pups.
-
Transfect neurons with a genetically encoded calcium indicator (e.g., GCaMP6).
-
-
Calcium Imaging:
-
At DIV 14-21, transfer coverslips with cultured neurons to an imaging chamber with Tyrode's solution.
-
Acquire baseline fluorescence images using a confocal or epifluorescence microscope.
-
Stimulate neurons with glutamate (B1630785) and glycine to induce calcium influx through NMDA receptors.
-
Perfuse the chamber with TCN-213 at various concentrations and repeat the stimulation.
-
Measure the change in fluorescence intensity (ΔF/F) to quantify intracellular calcium levels.
-
Expected Outcome: TCN-213 should significantly reduce the glutamate/glycine-evoked calcium influx in neurons from S644G/+ mice in a dose-dependent manner.
Behavioral Assessment of Seizure Susceptibility and Co-morbidities
This battery of tests will evaluate the in vivo efficacy of TCN-213 in mitigating the epileptic and behavioral phenotypes of the Grin2a S644G mice.
Methodology:
-
Drug Administration:
-
Administer TCN-213 or vehicle to adult wild-type and S644G/+ mice via an appropriate route (e.g., intraperitoneal injection).
-
-
Seizure Monitoring:
-
Continuously monitor mice for spontaneous seizures using video-EEG.
-
Alternatively, assess susceptibility to induced seizures using a sub-threshold dose of a chemoconvulsant like pentylenetetrazole (PTZ).
-
-
Behavioral Testing Battery:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. S644G/+ mice are expected to be hyperactive.[1][2][3][4]
-
Elevated Plus Maze: To further evaluate anxiety-like behavior.
-
Marble Burying Test: To measure repetitive and compulsive-like behaviors.
-
Three-Chamber Social Interaction Test: To assess social preference and novelty.
-
Expected Outcome: Chronic treatment with TCN-213 is hypothesized to reduce the incidence and severity of spontaneous or induced seizures in S644G/+ mice. It may also normalize the hyperactivity and repetitive behaviors observed in these animals.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Signaling cascade initiated by the gain-of-function GRIN2A-S644G mutation.
Experimental Workflow
Caption: Workflow for confirming TCN-213's on-target effects.
Logical Comparison
Caption: Comparison of TCN-213 with alternative GluN2A NAMs.
References
- 1. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Sensitivity of N-Methyl-d-Aspartate Receptor–Mediated Excitatory Postsynaptic Potentials and Synaptic Plasticity to TCN 201 and this compound in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of TCN 213: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. TCN 213, a selective GluN1/GluN2A NMDA receptor antagonist, requires careful handling and disposal due to its potent biological activity. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily found, a comprehensive disposal plan can be formulated based on general principles of chemical waste management for potent, biologically active research compounds.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
Key Compound Information
A summary of the available information for this compound is presented below. Note the absence of specific hazard classifications, which necessitates treating the compound with a high degree of caution.
| Property | Value | Source |
| CAS Number | 556803-08-8 | [1] |
| Molecular Formula | C18H24N4OS2 | [1] |
| Molecular Weight | 376.54 g/mol | [1] |
| Function | Selective GluN1/GluN2A NMDA receptor antagonist | [1] |
| Storage | Store at -20°C | MedChemExpress |
| Hazard Information | Specific GHS/OSHA hazard classifications not readily available. Treat as a potent, biologically active compound of unknown toxicity. | N/A |
| Incompatibilities | Assumed to be incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents based on general chemical principles. | General Chemical Knowledge |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step methodology should be followed for the disposal of this compound and materials contaminated with it. This protocol is based on standard practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).
-
If there is a risk of generating dust or aerosols, work in a certified chemical fume hood and use respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid).
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or HDPE bottle).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent(s) used.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling and Storage:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition of the waste (e.g., "this compound in DMSO and water," "Solid this compound with contaminated lab debris")
-
The primary hazards (e.g., "Biologically Active," "Caution: Potent Neuroactive Compound")
-
The accumulation start date.
-
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure that incompatible waste types are segregated within the SAA.
4. Disposal Request and Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits, often 90-180 days), arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or a licensed hazardous waste disposal vendor.
-
Do not pour any amount of this compound, solid or in solution, down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment, thereby building a foundation of trust and safety in all chemical handling operations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tcn 213
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Tcn 213. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets (SDS) to ensure comprehensive protection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against potential splashes and airborne particles of the compound. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11mm thickness) | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation exposure. A respirator may be required for large spills or inadequate ventilation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the preparation of a stock solution, a common procedure in many research applications.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Fume hood
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Preparation: Ensure all work is conducted within a certified chemical fume hood. Don all required personal protective equipment.
-
Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube. Record the exact weight.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be collected in a designated, labeled solid waste container.
-
Liquid Waste: Unused this compound solutions and solvent washes should be collected in a separate, labeled liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container labeling, storage, and pickup schedules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
